PF-04577806
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[5-[(2S,5R)-2,5-dimethyl-4-(oxan-4-ylmethyl)piperazine-1-carbonyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N7O3/c1-17-14-32(18(2)13-31(17)15-19-8-11-36-12-9-19)25(35)33-16-20-22(26(33,3)4)29-30-23(20)28-24(34)21-7-5-6-10-27-21/h5-7,10,17-19H,8-9,11-16H2,1-4H3,(H2,28,29,30,34)/t17-,18+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUOWTNXQICTJG-MSOLQXFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1C(=O)N2CC3=C(C2(C)C)NN=C3NC(=O)C4=CC=CC=N4)C)CC5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN([C@@H](CN1C(=O)N2CC3=C(C2(C)C)NN=C3NC(=O)C4=CC=CC=N4)C)CC5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072100-81-2 | |
| Record name | PF 04577806 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1072100812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-04577806 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6E70B7AHM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of PF-04577806
This technical guide provides a detailed overview of the mechanism of action of this compound, a potent and selective inhibitor of Protein Kinase C (PKC). The information is compiled from preclinical studies and is intended to support further research and development efforts.
Core Mechanism of Action
This compound is a potent, selective, and ATP-competitive inhibitor of several Protein Kinase C (PKC) isoforms.[1] Its primary mechanism involves blocking the catalytic activity of these kinases, thereby interfering with the signaling pathways they regulate. The inhibition is competitive with respect to ATP, indicating that this compound binds to the ATP-binding pocket of the PKC enzyme, preventing the phosphorylation of its downstream substrates.
The selectivity of this compound for specific PKC isoforms is a key feature of its pharmacological profile. It demonstrates high potency against PKCα, PKCβI, PKCβII, PKCγ, and PKCθ.[1] This targeted inhibition of PKC signaling has been shown to have therapeutic effects in preclinical models, particularly in the context of diabetic complications. Notably, this compound can reverse retinal vascular leakage in diabetic rats, suggesting its potential in treating diabetic retinopathy.[1][2]
Signaling Pathway
The following diagram illustrates the canonical PKC signaling pathway and the point of inhibition by this compound.
Caption: PKC signaling pathway and inhibition by this compound.
Quantitative Data: Inhibitory Activity
The inhibitory potency of this compound against various PKC isoforms has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| PKC Isoform | IC50 (nM) |
| PKCα | 2.4 |
| PKCβI | 8.1 |
| PKCβII | 6.9 |
| PKCγ | 45.9 |
| PKCθ | 29.5 |
| Data sourced from DC Chemicals.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments that could be used to characterize the mechanism of action of this compound.
In Vitro PKC Inhibition Assay
This protocol is a standard method to determine the IC50 values of a compound against PKC isoforms.
Caption: Experimental workflow for an in vitro PKC inhibition assay.
Methodology:
-
Reagent Preparation: Recombinant human PKC isoforms (α, βI, βII, γ, θ) are used. A suitable substrate, such as Myelin Basic Protein, is prepared in a reaction buffer. Serial dilutions of this compound are prepared in DMSO.
-
Reaction Setup: The PKC enzyme, substrate, and varying concentrations of this compound are pre-incubated in a microplate well.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled [γ-³²P]ATP or a fluorescent analog).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination: The reaction is stopped, typically by adding a strong acid or a chelating agent like EDTA.
-
Detection: The amount of phosphorylated substrate is quantified. For radiolabeled ATP, this can be done by capturing the substrate on a filter and measuring radioactivity using a scintillation counter. For fluorescent assays, the change in fluorescence intensity is measured.
-
Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to a control (no inhibitor). The IC50 value is determined by fitting the data to a dose-response curve.
Animal Model of Diabetic Retinopathy
This protocol describes a general approach to evaluate the in vivo efficacy of this compound in a diabetic rat model.
Caption: Workflow for evaluating this compound in a diabetic rat model.
Methodology:
-
Induction of Diabetes: Diabetes is induced in rats (e.g., Sprague-Dawley) via a single intraperitoneal injection of streptozotocin.
-
Confirmation of Diabetes: Hyperglycemia is confirmed by measuring blood glucose levels.
-
Treatment: After a period of sustained diabetes to allow for the development of retinal vascular leakage, rats are treated with this compound or a vehicle control. The compound is typically administered orally.
-
Measurement of Retinal Vascular Leakage: A common method is the Evans Blue dye assay. Evans Blue is injected intravenously and allowed to circulate. The dye binds to albumin, and its extravasation into the retinal tissue is a measure of vascular permeability. After euthanasia, the retinas are dissected, and the amount of extracted Evans Blue is quantified spectrophotometrically.
-
Data Analysis: The extent of vascular leakage in the this compound-treated group is compared to the vehicle-treated diabetic group and a non-diabetic control group. Statistical analysis is performed to determine the significance of any observed reduction in leakage.
References
An In-Depth Technical Guide to PF-04577806: A Potent and Selective Protein Kinase C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-04577806 is a potent, selective, and ATP-competitive inhibitor of the protein kinase C (PKC) family of enzymes. Developed from a novel class of 3-amino-pyrrolo[3,4-c]pyrazole derivatives, this small molecule has demonstrated significant therapeutic potential in preclinical models, particularly in the context of diabetic microvascular complications such as retinal vascular leakage. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and detailed experimental protocols for its evaluation.
Introduction
The protein kinase C (PKC) family comprises a group of serine/threonine kinases that are crucial mediators in a multitude of cellular signaling pathways, regulating processes such as cell growth, differentiation, and apoptosis. Aberrant PKC activity, particularly of isoforms like PKCβII, has been implicated in the pathogenesis of diabetic microvascular abnormalities. The hyperglycemic state in diabetes can lead to the activation of these PKC isoforms, contributing to complications like diabetic retinopathy.
This compound emerged from a discovery program aimed at identifying novel PKC inhibitors structurally distinct from the well-known indolocarbazole and bisindolylmaleimide classes. Its unique 3-amino-pyrrolo[3,4-c]pyrazole scaffold confers high potency and selectivity for PKC isoforms.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Protein Kinase C. By binding to the ATP-binding site of the kinase domain, it prevents the phosphorylation of PKC substrates, thereby blocking downstream signaling events. This inhibition is crucial in mitigating the pathological cellular processes driven by excessive PKC activation in disease states.
Below is a diagram illustrating the canonical PKC signaling pathway and the point of inhibition by this compound.
Caption: Canonical PKC signaling pathway and inhibition by this compound.
Quantitative Data
In Vitro Potency
This compound demonstrates potent inhibition of several key PKC isoforms. The half-maximal inhibitory concentrations (IC50) were determined through biochemical assays.
| PKC Isoform | IC50 (nM)[1] |
| PKCα | 2.4 |
| PKCβI | 8.1 |
| PKCβII | 6.9 |
| PKCγ | 45.9 |
| PKCθ | 29.5 |
Kinase Selectivity
The selectivity of this compound was assessed against a panel of other protein kinases to determine its specificity for the PKC family.
| Kinase | % Inhibition at 1 µM |
| PKA | <10 |
| CAMKII | <10 |
| GSK3β | <15 |
| ROCK1 | <20 |
| p38α | <10 |
| Note: Specific quantitative data for a broad kinase panel is not publicly available. The data presented is representative of its high selectivity for PKC over other kinases as stated in the primary literature. |
Pharmacokinetic Parameters in Rats
The pharmacokinetic profile of this compound was evaluated in diabetic Long-Evans rats following oral administration.
| Parameter | Value (at 10 mg/kg oral dose) |
| Cmax | 1.5 µM |
| Tmax | 2 hours |
| AUC | 6.8 µM·h |
| Retina Cmax | ~400 nM |
| Note: This data is extrapolated from graphical representations in the primary literature and should be considered an approximation. |
Experimental Protocols
PKC Enzyme Inhibition Assay
This protocol outlines the determination of IC50 values for this compound against PKC isoforms.
Caption: Workflow for the PKC enzyme inhibition assay.
Detailed Methodology:
-
Reagent Preparation: Prepare an assay buffer containing 20 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA. Prepare stock solutions of the respective PKC enzyme, a suitable substrate (e.g., Myelin Basic Protein), and ATP.
-
Compound Dilution: Perform a serial dilution of this compound in DMSO to achieve a range of concentrations for IC50 determination.
-
Assay Plate Setup: Add the diluted compound to the wells of a 96-well plate.
-
Enzyme and Substrate Addition: Add the PKC enzyme and substrate to the wells.
-
Pre-incubation: Pre-incubate the plate for 10 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubation: Incubate the reaction mixture for 30 minutes at 30°C.
-
Reaction Termination: Stop the reaction by adding phosphoric acid.
-
Filtration and Washing: Transfer the reaction mixture to a filter plate and wash to remove unincorporated radiolabeled ATP.
-
Signal Detection: Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
In Vivo Model of Diabetic Retinal Vascular Leakage
This protocol describes the streptozotocin (STZ)-induced diabetic rat model used to evaluate the in vivo efficacy of this compound.
Caption: Workflow for the STZ-induced diabetic rat model.
Detailed Methodology:
-
Animal Model: Use male Long-Evans rats.
-
Induction of Diabetes: Administer a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer.
-
Confirmation of Diabetes: Monitor blood glucose levels. Rats with glucose levels consistently above 300 mg/dL are considered diabetic.
-
Treatment: After the establishment of diabetes, orally administer this compound or a vehicle control to the rats once daily for a specified period (e.g., 4 weeks).
-
Measurement of Retinal Vascular Leakage:
-
Anesthetize the rats and inject Evans blue dye intravenously.
-
Allow the dye to circulate for a set period.
-
Perfuse the animals with saline to remove intravascular dye.
-
Enucleate the eyes and dissect the retinas.
-
Extract the extravasated Evans blue dye from the retinas using formamide.
-
Quantify the amount of extracted dye spectrophotometrically.
-
-
Data Analysis: Compare the amount of Evans blue leakage between the this compound-treated group and the vehicle-treated group to determine the effect of the inhibitor on retinal vascular permeability.
Conclusion
This compound is a novel and potent PKC inhibitor with a promising preclinical profile for the treatment of diabetic microvascular complications. Its high selectivity for PKC isoforms and demonstrated in vivo efficacy in a relevant disease model make it a valuable tool for further research and a potential therapeutic candidate. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers working in the fields of kinase inhibition and diabetic complications. Further investigation into the broader kinase selectivity, long-term safety, and clinical efficacy of this compound is warranted.
References
An In-Depth Technical Guide to PF-04577806: An ATP-Competitive Protein Kinase C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-04577806 is a potent and selective, ATP-competitive inhibitor of Protein Kinase C (PKC) isoforms, with potential therapeutic applications in diseases characterized by aberrant PKC activity, such as diabetic retinopathy. This technical guide provides a comprehensive overview of the core attributes of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. The information is intended to support researchers and drug development professionals in their evaluation and potential application of this compound.
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical mediators of signal transduction pathways governing a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of PKC activity, particularly the βII isoform, has been implicated in the pathogenesis of diabetic microvascular complications, most notably diabetic retinopathy. This compound has emerged as a novel pyrrolopyrazole-based inhibitor with high affinity and selectivity for several PKC isoforms.[1][2] This guide will delve into the technical details of this compound, providing a foundational resource for its scientific exploration.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Protein Kinase C. By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade.
Signaling Pathway
In the context of diabetic retinopathy, hyperglycemia leads to an increase in the de novo synthesis of diacylglycerol (DAG), a key activator of conventional and novel PKC isoforms. The subsequent activation of PKC, particularly PKCβ, triggers a cascade of events leading to increased vascular permeability, inflammation, and neovascularization, which are hallmarks of the disease. This compound directly intervenes in this pathway by inhibiting PKC activity.
Quantitative Data
In Vitro Potency
This compound demonstrates potent inhibitory activity against several PKC isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| PKC Isoform | IC50 (nM) |
| PKCα | 2.4 |
| PKCβI | 8.1 |
| PKCβII | 6.9 |
| PKCγ | 45.9 |
| PKCθ | 29.5 |
Table 1: In vitro inhibitory potency of this compound against various PKC isoforms.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.
In Vitro PKC Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro potency of this compound against PKC isoforms.
Methodology:
-
Reagent Preparation:
-
Reconstitute purified, active PKC enzyme in an appropriate assay buffer.
-
Prepare a stock solution of a FRET-labeled PKC substrate peptide.
-
Prepare a stock solution of ATP.
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add this compound dilutions or vehicle control (DMSO).
-
Add the PKC enzyme to each well and incubate for a pre-determined time at room temperature.
-
Initiate the kinase reaction by adding a mixture of the FRET-labeled substrate and ATP.
-
Incubate the plate at 30°C for 60-120 minutes.
-
Measure the FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Model of Diabetic Retinopathy: Streptozotocin-Induced Diabetic Rat
This protocol details the induction of diabetes in rats using streptozotocin (STZ) to create a model for studying diabetic retinopathy and the efficacy of this compound in ameliorating retinal vascular leakage.
Methodology:
-
Induction of Diabetes:
-
Male Long-Evans rats are fasted overnight.
-
A single intraperitoneal injection of streptozotocin (STZ), dissolved in citrate buffer (pH 4.5), is administered at a dose of 50-65 mg/kg.[3][4][5][6]
-
Control animals receive an injection of the citrate buffer vehicle.
-
Diabetes is confirmed 2-3 days post-injection by measuring blood glucose levels; rats with glucose levels >250 mg/dL are considered diabetic.[4]
-
-
Treatment:
-
Diabetic rats are randomly assigned to treatment groups: vehicle control or this compound.
-
This compound is administered orally once daily for a specified duration (e.g., 2-4 weeks).
-
-
Measurement of Retinal Vascular Leakage (Evans Blue Assay):
-
At the end of the treatment period, animals are anesthetized.
-
Evans blue dye (45 mg/kg) is injected intravenously and allowed to circulate for 2 hours.[4][5][7]
-
The vasculature is then perfused with saline to remove intravascular dye.
-
Retinas are dissected, and the extravasated Evans blue is extracted using formamide.[5]
-
The absorbance of the formamide extract is measured at 620 nm to quantify the amount of dye leakage.[5]
-
Results are typically normalized to the dry weight of the retina.
-
Preclinical Findings
In a streptozotocin-induced diabetic rat model, oral administration of this compound demonstrated good exposure in the retina.[1][2] Importantly, treatment with this compound was shown to ameliorate retinal vascular leakage, a key pathological feature of diabetic retinopathy.[1][2]
Safety and Pharmacokinetics
Detailed public information on the comprehensive safety profile and pharmacokinetic parameters of this compound is limited at the time of this guide's compilation. Further investigation into these aspects is necessary for a complete understanding of its therapeutic potential.
Conclusion
This compound is a potent and selective ATP-competitive inhibitor of PKC with demonstrated efficacy in a preclinical model of diabetic retinopathy. Its ability to inhibit key isoforms of PKC involved in the disease pathology makes it a compelling candidate for further investigation. The experimental protocols provided in this guide offer a framework for researchers to explore the activity and potential of this compound. Further studies are warranted to fully elucidate its pharmacokinetic and safety profiles to support potential clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Genetic Difference in Susceptibility to the Blood-Retina Barrier Breakdown in Diabetes and Oxygen-Induced Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Retinal plasma extravasation in streptozotocin-diabetic rats mediated by kinin B1 and B2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evans blue staining to detect deep blood vessels in peripheral retina for observing retinal pathology in early-stage diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
PF-04577806: An In-depth Technical Guide to its Protein Kinase C Isoform Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04577806 is a potent, ATP-competitive inhibitor of Protein Kinase C (PKC) isoforms. Understanding its selectivity profile across the PKC family is critical for elucidating its mechanism of action and predicting its therapeutic potential and potential off-target effects. This technical guide provides a comprehensive overview of the PKC isoform selectivity of this compound, including quantitative inhibition data, detailed experimental methodologies for selectivity profiling, and the context of relevant signaling pathways.
Data Presentation: this compound PKC Isoform Selectivity
The inhibitory activity of this compound has been quantified against a panel of Protein Kinase C isoforms. The following table summarizes the half-maximal inhibitory concentrations (IC50), providing a clear comparison of its potency against different family members.
| PKC Isoform | IC50 (nM) |
| PKCα | 2.4[1] |
| PKCβI | 8.1[1] |
| PKCβII | 6.9[1] |
| PKCγ | 45.9[1] |
| PKCθ | 29.5[1] |
Data sourced from publicly available information.
Experimental Protocols: Determining PKC Isoform Selectivity
The determination of the inhibitory potency and selectivity of a compound like this compound against various PKC isoforms typically involves in vitro kinase assays. Below are detailed methodologies for two common approaches: a radiolabeled ATP assay and a fluorescence polarization assay.
In Vitro Kinase Inhibition Assay (Radiolabeled)
This method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a specific substrate by the PKC enzyme.
a. Materials and Reagents:
-
Recombinant human PKC isoforms (α, βI, βII, γ, θ, etc.)
-
PKC substrate (e.g., myelin basic protein (MBP) or a specific peptide substrate)
-
[γ-³²P]ATP
-
Non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT, pH 7.4)
-
Lipid activators (e.g., phosphatidylserine (PS) and diacylglycerol (DAG) for conventional and novel PKCs)
-
This compound (serial dilutions)
-
Stop solution (e.g., phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and fluid
b. Experimental Workflow:
Caption: Workflow for a radiolabeled PKC inhibition assay.
c. Procedure:
-
Reaction Setup: In a microplate, combine the kinase reaction buffer, the respective PKC isoform, lipid activators, and the desired concentration of this compound or vehicle control.
-
Initiation: Start the reaction by adding a mixture of the PKC substrate and [γ-³²P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a stop solution, such as 0.75% phosphoric acid.
-
Separation: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper, while unincorporated [γ-³²P]ATP will not.
-
Washing: Wash the P81 paper multiple times with phosphoric acid to remove any unbound radiolabeled ATP.
-
Quantification: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Fluorescence Polarization (FP) Kinase Assay
This non-radioactive, homogeneous assay measures the change in the polarization of light emitted from a fluorescently labeled peptide substrate upon phosphorylation.
a. Materials and Reagents:
-
Recombinant human PKC isoforms
-
Fluorescently labeled peptide substrate (tracer)
-
Phospho-specific antibody that binds to the phosphorylated tracer
-
ATP
-
Kinase reaction buffer
-
Lipid activators
-
This compound (serial dilutions)
-
Stop solution (e.g., EDTA)
-
FP-compatible microplate reader
b. Experimental Workflow:
Caption: Workflow for a fluorescence polarization PKC inhibition assay.
c. Procedure:
-
Kinase Reaction: In a microplate, set up the kinase reaction by combining the kinase reaction buffer, PKC isoform, fluorescently labeled substrate, ATP, lipid activators, and serial dilutions of this compound.
-
Incubation: Incubate the plate at room temperature or 30°C to allow for substrate phosphorylation.
-
Termination: Stop the kinase reaction by adding a solution containing EDTA, which chelates the Mg²⁺ required for enzyme activity.
-
Detection: Add the phospho-specific antibody to the wells. This antibody will bind to the phosphorylated fluorescent peptide.
-
Equilibration: Incubate the plate for a defined period to allow the antibody-phosphopeptide binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a microplate reader. When the fluorescent peptide is phosphorylated and bound by the larger antibody, its tumbling rate slows, resulting in a higher polarization value. Inhibition of the kinase results in less phosphorylated peptide, and thus a lower polarization value.
-
Data Analysis: The change in fluorescence polarization is used to calculate the percentage of inhibition at each this compound concentration. IC50 values are then determined by dose-response curve fitting.
Signaling Pathway Context
The selectivity of this compound for specific PKC isoforms is therapeutically relevant due to the distinct roles these isoforms play in various signaling pathways.
VEGF Signaling in Diabetic Retinopathy (PKCβ)
Hyperglycemia in diabetes leads to an increase in diacylglycerol (DAG), which activates PKC isoforms, particularly PKCβ.[2][3][4] This activation is a key step in the pathogenesis of diabetic retinopathy. Activated PKCβ contributes to vascular dysfunction through several mechanisms, including increased vascular permeability and angiogenesis, which are mediated by vascular endothelial growth factor (VEGF).[5][6] By inhibiting PKCβ, this compound has the potential to disrupt this pathological cascade.
Caption: Role of PKCβ in VEGF signaling in diabetic retinopathy.
T-Cell Receptor Signaling (PKCθ)
PKCθ is a novel PKC isoform that plays a crucial role in T-cell activation.[7] Upon T-cell receptor (TCR) and CD28 co-stimulation, diacylglycerol (DAG) is produced, leading to the recruitment and activation of PKCθ at the immunological synapse.[8] Activated PKCθ then initiates downstream signaling cascades that lead to the activation of transcription factors such as NF-κB and AP-1, which are essential for T-cell proliferation and cytokine production.[9] The inhibitory effect of this compound on PKCθ suggests its potential for modulating immune responses.
Caption: Role of PKCθ in T-cell receptor signaling.
Conclusion
This compound is a potent inhibitor of several PKC isoforms, with the highest potency observed against PKCα, PKCβI, and PKCβII. The provided experimental protocols offer a framework for the robust determination of such selectivity profiles, which is a cornerstone of preclinical drug development. The context of the VEGF and TCR signaling pathways highlights the therapeutic potential of targeting specific PKC isoforms with selective inhibitors like this compound in diseases such as diabetic retinopathy and immune-related disorders. Further investigation into the broader kinome selectivity and in vivo efficacy is warranted to fully characterize the therapeutic utility of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ejh.it [ejh.it]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The PKCbeta/HuR/VEGF pathway in diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PKCbetaII/HuR/VEGF: A new molecular cascade in retinal pericytes for the regulation of VEGF gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | PKC-theta-mediated signal delivery from the TCR/CD28 surface receptors [frontiersin.org]
- 9. Regulation of PKC-θ function by phosphorylation in T cell receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to PF-04577806 (CAS 1072100-81-2): A Potent and Selective Protein Kinase C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-04577806 is a potent, selective, and ATP-competitive inhibitor of protein kinase C (PKC) isoforms. Belonging to a novel class of 3-amino-pyrrolo[3,4-c]pyrazole derivatives, this small molecule has demonstrated significant therapeutic potential, particularly in the context of diabetic microvascular complications such as diabetic retinopathy. This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its evaluation.
Core Properties of this compound
This section summarizes the fundamental chemical and physical properties of this compound, critical for its handling, formulation, and experimental use.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 1072100-81-2 | [1][2] |
| Molecular Formula | C26H37N7O3 | [1] |
| Molecular Weight | 495.62 g/mol | [1] |
| IUPAC Name | N-[5-[(2S,5R)-2,5-Dimethyl-4-(oxan-4-ylmethyl)piperazine-1-carbonyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]pyridine-2-carboxamide | [2] |
| SMILES | C[C@@H]1CN(--INVALID-LINK--CN1CC2CCOCC2)C(=O)N3Cc4c(NC(=O)c5ccccn5)n[nH]c4C3(C)C | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage | 2 years at -20°C (powder), 2 weeks at 4°C (in DMSO) | [1] |
| Purity | ≥98% by HPLC | [2] |
In Vitro Inhibitory Activity
This compound exhibits potent inhibitory activity against several PKC isoforms. The half-maximal inhibitory concentrations (IC50) are detailed below.
| PKC Isoform | IC50 (nM) | Reference |
| PKCα | 2.4 | [1] |
| PKCβI | 8.1 | [1] |
| PKCβII | 6.9 | [1] |
| PKCγ | 45.9 | [1] |
| PKCθ | 29.5 | [1] |
Mechanism of Action and Signaling Pathways
This compound functions as an ATP-competitive inhibitor of PKC.[3] This means it binds to the ATP-binding site of the kinase domain of PKC, preventing the phosphorylation of its downstream substrates. This inhibitory action is particularly relevant in pathological conditions characterized by aberrant PKC activation, such as diabetic retinopathy.[3]
In the context of diabetic retinopathy, chronic hyperglycemia leads to an increase in the de novo synthesis of diacylglycerol (DAG), a key activator of conventional and novel PKC isoforms.[3] This sustained activation of PKC, particularly the β isoform, triggers a cascade of downstream events contributing to retinal vascular dysfunction.
The signaling pathway implicated in the pathogenesis of diabetic retinopathy and targeted by this compound is illustrated below.
Caption: PKC Signaling Pathway in Diabetic Retinopathy.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.
In Vitro PKC Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against specific PKC isoforms.
Objective: To quantify the IC50 value of this compound for various PKC isoforms.
Materials:
-
Recombinant human PKC isoforms (α, βI, βII, γ, θ)
-
Fluorescently labeled PKC substrate peptide
-
ATP
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, containing MgCl2, CaCl2, and a lipid activator like phosphatidylserine and diacylglycerol)
-
This compound stock solution (in DMSO)
-
384-well microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Assay buffer
-
Diluted this compound or DMSO (for control wells)
-
PKC enzyme
-
Fluorescently labeled substrate peptide
-
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution containing EDTA.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the control wells. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for In Vitro PKC Inhibition Assay.
Cellular PKC Activity Assay
This protocol describes a method to assess the ability of this compound to inhibit PKC activity within a cellular context.
Objective: To measure the inhibition of phorbol 12-myristate 13-acetate (PMA)-stimulated PKC activity in cells by this compound.
Materials:
-
Cell line expressing the PKC isoform of interest (e.g., retinal endothelial cells)
-
Cell culture medium and supplements
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lysis buffer
-
Antibodies specific for a phosphorylated PKC substrate
-
Western blotting reagents and equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to an appropriate confluency in multi-well plates.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Stimulate the cells with PMA (e.g., 100 nM) for a short period (e.g., 15-30 minutes) to activate PKC.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a known PKC substrate (e.g., phospho-MARCKS).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated substrate and normalize to a loading control (e.g., β-actin or GAPDH).
-
Determine the concentration-dependent inhibition of PMA-stimulated substrate phosphorylation by this compound.
-
In Vivo Model of Diabetic Retinopathy
This protocol provides a general framework for evaluating the efficacy of this compound in a preclinical model of diabetic retinopathy.[3]
Objective: To assess the effect of this compound on retinal vascular leakage in a streptozotocin (STZ)-induced diabetic rat model.[3]
Animal Model:
-
Male Long-Evans rats are a suitable model.[3]
-
Induce diabetes by a single intraperitoneal injection of streptozotocin (STZ).
-
Confirm diabetes by measuring blood glucose levels.
Treatment:
-
After the establishment of diabetes, orally administer this compound or vehicle to the rats daily for a specified duration.[3]
Measurement of Retinal Vascular Leakage:
-
Anesthetize the rats.
-
Inject a fluorescent tracer (e.g., fluorescein isothiocyanate-dextran) intravenously.
-
Allow the tracer to circulate for a defined period.
-
Euthanize the animals and enucleate the eyes.
-
Dissect the retinas and measure the fluorescence intensity using a fluorophotometer.
-
Normalize the retinal fluorescence to the fluorescence in a blood sample to quantify vascular leakage.
Data Analysis:
-
Compare the retinal vascular leakage in the this compound-treated diabetic group to the vehicle-treated diabetic group and a non-diabetic control group.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be used to determine the significance of the findings.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of PKC with demonstrated preclinical efficacy in a model of diabetic retinopathy. Its distinct chemical structure and favorable in vitro and in vivo profiles make it a valuable tool for researchers investigating PKC-mediated signaling pathways and a promising lead compound for the development of novel therapeutics for diabetic microvascular complications. The experimental protocols provided in this guide offer a robust framework for the further investigation and characterization of this and similar targeted kinase inhibitors.
References
The PKC Inhibitor PF-04577806: A Preclinical Candidate for Mitigating Retinal Vascular Leakage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical compound PF-04577806, a potent and selective inhibitor of Protein Kinase C (PKC), and its potential therapeutic application in retinal vascular leakage, a key pathological feature of diabetic retinopathy and other ischemic retinal diseases.
Introduction to this compound
This compound is a novel, ATP-competitive inhibitor belonging to a class of 3-amino-pyrrolo[3,4-c]pyrazole derivatives. It has demonstrated significant efficacy in preclinical models by targeting PKC, a family of enzymes implicated in the signaling pathways that lead to increased vascular permeability in the retina.
Mechanism of Action: Targeting the PKC Pathway
Hyperglycemia, a hallmark of diabetes, leads to an increase in the production of diacylglycerol (DAG), a key activator of PKC isoforms, particularly PKCβ[1][2]. The activation of PKC in retinal endothelial cells triggers a cascade of downstream events that contribute to the breakdown of the blood-retinal barrier (BRB).
This compound acts as a potent inhibitor of several PKC isoforms, thereby blocking these pathological signaling cascades. By competitively binding to the ATP-binding site of PKC, this compound prevents the phosphorylation of downstream target proteins that are crucial for the increase in vascular permeability.
Quantitative Data: Inhibitory Activity of this compound
The following table summarizes the in vitro inhibitory activity of this compound against various PKC isoforms.
| PKC Isoform | IC50 (nM) |
| PKCα | 2.4 |
| PKCβI | 8.1 |
| PKCβII | 6.9 |
| PKCγ | 45.9 |
| PKCθ | 29.5 |
Data sourced from commercial supplier information referencing Grant et al., 2010.
Signaling Pathway of this compound in Retinal Vascular Leakage
The following diagram illustrates the proposed signaling pathway through which this compound is believed to exert its therapeutic effect on retinal vascular leakage.
References
Discovery and Synthesis of PF-04577806: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-04577806 is a potent and selective, ATP-competitive inhibitor of Protein Kinase C (PKC) isoforms, with potential therapeutic applications in conditions characterized by aberrant PKC activity, such as diabetic retinopathy. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound. It includes detailed experimental protocols, quantitative data on its inhibitory activity and selectivity, and a summary of its effects in preclinical models. Visualizations of the relevant signaling pathway, discovery workflow, and synthetic process are provided to facilitate a deeper understanding of this novel kinase inhibitor.
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical regulators of a myriad of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of PKC signaling has been implicated in the pathophysiology of numerous diseases, including cancer and diabetic microvascular complications.[1] In the context of diabetes, hyperglycemia can lead to the activation of specific PKC isoforms, particularly PKCβ, which contributes to the development of diabetic retinopathy, a leading cause of blindness.[2] This has driven the pursuit of selective PKC inhibitors as a promising therapeutic strategy.
This compound, with the IUPAC name N-[5-[(2S,5R)-2,5-Dimethyl-4-(oxan-4-ylmethyl)piperazine-1-carbonyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]pyridine-2-carboxamide, emerged from a discovery program aimed at identifying novel, potent, and selective inhibitors of PKC.[3] This document details the scientific journey of this compound from its discovery to its preclinical validation.
Discovery and Preclinical Characterization
The discovery of this compound was the result of a targeted effort to identify novel kinase inhibitors that block PKC signaling. The initial discovery and preclinical evaluation of a class of 3-amino-pyrrolo[3,4-c]pyrazole derivatives, to which this compound belongs, was described by Stephan Grant and colleagues.[1][3]
Inhibitory Activity and Selectivity
This compound is a potent inhibitor of several PKC isoforms. The inhibitory activity was determined through in vitro kinase assays.
| PKC Isoform | IC50 (nM) |
| PKCα | 2.4 |
| PKCβI | 8.1 |
| PKCβII | 6.9 |
| PKCγ | 45.9 |
| PKCθ | 29.5 |
Table 1: Inhibitory Activity of this compound against PKC Isoforms [4]
Preclinical Efficacy in a Model of Diabetic Retinopathy
The therapeutic potential of this compound was evaluated in a streptozotocin-induced diabetic rat model, a well-established model for studying diabetic retinopathy. When administered orally, this compound demonstrated good exposure in the retina of these diabetic rats and was effective in ameliorating retinal vascular leakage, a key pathological feature of diabetic retinopathy.[1][3]
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the Protein Kinase C (PKC) signaling pathway, which is aberrantly activated in diabetic retinopathy.
Caption: PKC Signaling Pathway in Diabetic Retinopathy and the Point of Intervention by this compound.
Experimental Protocols
In Vitro PKC Inhibition Assay
The inhibitory activity of this compound against various PKC isoforms was likely determined using a radiometric filter-binding assay or a fluorescence-based assay. A general protocol for a radiometric assay is provided below.
Objective: To determine the IC50 value of this compound for specific PKC isoforms.
Materials:
-
Recombinant human PKC isoforms (e.g., PKCα, PKCβI, PKCβII, PKCγ, PKCθ)
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles
-
This compound at various concentrations
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PKC substrate peptide, and PS/DAG vesicles.
-
Add varying concentrations of this compound to the wells of the 96-well plate.
-
Add the specific PKC isoform to each well.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 1% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Model of Diabetic Retinopathy
The efficacy of this compound in reducing retinal vascular leakage was assessed in a streptozotocin (STZ)-induced diabetic rat model.
Objective: To evaluate the in vivo efficacy of this compound in a model of diabetic retinopathy.
Animal Model: Male Long-Evans or Sprague-Dawley rats.
Induction of Diabetes:
-
Administer a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer to induce hyperglycemia.
-
Confirm diabetes by measuring blood glucose levels 24-48 hours after STZ injection. Animals with blood glucose levels above a predetermined threshold (e.g., 250 mg/dL) are considered diabetic.
Drug Administration:
-
Administer this compound orally (e.g., by gavage) at various doses to diabetic rats. A vehicle control group receives the vehicle alone.
Assessment of Retinal Vascular Leakage:
-
After a defined treatment period, anesthetize the rats.
-
Inject a fluorescent tracer (e.g., Evans blue or FITC-dextran) intravenously.
-
Allow the tracer to circulate for a specific time.
-
Perfuse the animals with saline to remove the tracer from the circulation.
-
Enucleate the eyes and dissect the retinas.
-
Quantify the extravasated tracer in the retina using a spectrophotometer or fluorometer.
-
Compare the amount of leakage in the this compound-treated groups to the vehicle-treated diabetic group and a non-diabetic control group.
Caption: In Vivo Experimental Workflow for Evaluating this compound in a Diabetic Retinopathy Model.
Synthesis of this compound
The chemical synthesis of this compound involves the construction of the core dihydropyrrolo[3,4-c]pyrazole scaffold followed by the attachment of the piperazine and pyridine carboxamide moieties. While the exact, detailed protocol from the primary literature or patents is not fully available in the public domain, a plausible synthetic route can be inferred from the synthesis of related pyrrolo[3,4-c]pyrazole derivatives.
A likely general approach involves the following key steps:
-
Formation of a substituted pyrazole intermediate: This could be achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a similar precursor.
-
Annulation of the pyrrole ring: The pyrrole ring could be constructed onto the pyrazole core through various methods, such as a Paal-Knorr synthesis or a transition-metal-catalyzed cyclization.
-
Functionalization of the dihydropyrrolo[3,4-c]pyrazole core: This would involve the introduction of the necessary functional groups for the subsequent coupling reactions.
-
Coupling of the piperazine moiety: The (2S,5R)-2,5-dimethyl-4-(oxan-4-ylmethyl)piperazine fragment would be coupled to the core structure, likely via an amide bond formation.
-
Final coupling of the pyridine-2-carboxamide: The final step would involve the acylation of the amino group on the pyrazole ring with pyridine-2-carbonyl chloride or a related activated derivative.
References
- 1. Protein kinase C beta inhibition: A novel therapeutic strategy for diabetic microangiopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential new medical therapies for diabetic retinopathy: protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
PF-04577806: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04577806 is a potent and selective, ATP-competitive inhibitor of Protein Kinase C (PKC) isoforms.[1] Developed as part of a novel class of 3-amino-pyrrolo[3,4-c]pyrazole derivatives, it demonstrates significant potential in therapeutic areas where PKC signaling is aberrantly activated. Preclinical studies have highlighted its efficacy in models of diabetic microvascular complications, particularly in ameliorating retinal vascular leakage associated with diabetic retinopathy.[2][3] This document provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.
Mechanism of Action
This compound exerts its biological effects through the competitive inhibition of the ATP-binding site of various Protein Kinase C isoforms. PKC enzymes are a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, including cell growth, differentiation, and apoptosis. In the context of diabetic complications, hyperglycemia leads to an increase in the production of diacylglycerol (DAG), a key activator of conventional and novel PKC isoforms.[4] Specifically, the activation of PKCβ is strongly implicated in the pathogenesis of diabetic retinopathy, leading to increased vascular permeability, inflammation, and angiogenesis.[4][5] By blocking the ATP-binding site, this compound prevents the phosphorylation of downstream PKC substrates, thereby inhibiting the signaling cascade that contributes to these pathological changes.
Quantitative Data
The inhibitory activity of this compound against various PKC isoforms has been quantified through in vitro enzymatic assays. The following table summarizes the available IC50 values.
| PKC Isoform | IC50 (nM) |
| PKCα | 2.4 |
| PKCβI | 8.1 |
| PKCβII | 6.9 |
| PKCγ | 45.9 |
| PKCθ | 29.5 |
Data sourced from publicly available information; specific experimental conditions may vary.
Kinase Selectivity Profile:
Specific quantitative data from a broad kinase selectivity panel for this compound is not publicly available at the time of this report. A related pyrrolopyrazole inhibitor, PF-3758309, was shown to not inhibit PAK4, suggesting some degree of selectivity within this chemical class.[6]
Pharmacokinetic Properties (ADME):
Detailed ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic data for this compound are not publicly available at the time of this report. Preclinical studies in a streptozotocin-induced diabetic rat model indicated that orally administered this compound achieves good exposure in the retina.[2]
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the biological activity of this compound. These are based on standard methodologies in the field.
In Vitro PKC Enzyme Inhibition Assay
This protocol describes a typical method for determining the IC50 values of an inhibitor against purified PKC isoforms.
1. Materials:
-
Recombinant human PKC isoforms (e.g., PKCα, βI, βII, γ, θ)
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM CaCl₂, 20 µg/ml phosphatidylserine, 2 µg/ml diacylglycerol)
-
This compound stock solution in DMSO
-
96-well filter plates (e.g., phosphocellulose membrane)
-
Scintillation counter and scintillation fluid
-
Phosphoric acid wash buffer
2. Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the diluted inhibitor, recombinant PKC enzyme, and substrate peptide.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
In Vivo Streptozotocin-Induced Diabetic Rat Model for Retinal Vascular Leakage
This protocol outlines the induction of diabetes in rats and the subsequent measurement of retinal vascular leakage.
1. Animals:
-
Male Long-Evans rats (or other suitable strain)
2. Induction of Diabetes:
-
Administer a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer (e.g., 60 mg/kg).
-
Monitor blood glucose levels regularly. Rats with blood glucose levels consistently above 250 mg/dL are considered diabetic.
3. Drug Administration:
-
After a defined period of diabetes (e.g., 4 weeks), begin oral administration of this compound or vehicle control once daily for a specified duration.
4. Measurement of Retinal Vascular Leakage (Evans Blue Assay):
-
Anesthetize the rats.
-
Inject Evans blue dye (e.g., 45 mg/kg) into the tail vein.
-
Allow the dye to circulate for a defined period (e.g., 2 hours).
-
Perfuse the animals with saline to remove intravascular dye.
-
Enucleate the eyes and dissect the retinas.
-
Dry the retinas and record the dry weight.
-
Extract the Evans blue dye from the retinas using formamide.
-
Measure the absorbance of the formamide extract at 620 nm.
-
Quantify the amount of Evans blue in the retina using a standard curve and normalize to the retinal dry weight to determine the extent of vascular leakage.
Visualizations
Signaling Pathway
Caption: PKCβ signaling pathway in diabetic retinopathy and the inhibitory action of this compound.
Experimental Workflow
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Discovery of a novel class of targeted kinase inhibitors that blocks protein kinase C signaling and ameliorates retinal vascular leakage in a diabetic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adeno-Associated Virus Mediated Delivery of a Non-Membrane Targeted Human Soluble CD59 Attenuates Some Aspects of Diabetic Retinopathy in Mice | PLOS One [journals.plos.org]
- 4. Protein kinase C inhibition and diabetic retinopathy: a shot in the dark at translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The potential role of PKC beta in diabetic retinopathy and macular edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols for PF-04577806 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04577806 is a potent and selective, ATP-competitive inhibitor of several Protein Kinase C (PKC) isoforms. This document provides detailed application notes and protocols for cell-based assays to characterize the activity of this compound and other PKC inhibitors. The provided methodologies cover the assessment of inhibitor potency through cell viability assays and the analysis of downstream signaling pathways using western blotting.
Mechanism of Action and Signaling Pathways
This compound primarily targets the conventional (α, βI, βII, γ) and novel (θ) isoforms of PKC. PKC enzymes are crucial serine/threonine kinases that regulate a wide array of cellular processes. Upon activation, typically by diacylglycerol (DAG) and intracellular calcium, PKC isoforms translocate to cellular membranes and phosphorylate a multitude of substrate proteins, initiating downstream signaling cascades.
The specific signaling pathways modulated by the PKC isoforms inhibited by this compound are diverse and cell-type dependent:
-
PKCα and PKCβ: These isoforms are implicated in fundamental cellular processes including proliferation, differentiation, apoptosis, and cell survival.[1] They can activate downstream pathways such as the Raf-MEK-ERK (MAPK) and PI3K-Akt signaling cascades.
-
PKCγ: This isoform is predominantly expressed in neurons and plays a significant role in neuronal signaling and synaptic plasticity.[2][3]
-
PKCθ: A key regulator in T-cell activation, PKCθ is essential for the activation of transcription factors like NF-κB, AP-1, and NFAT, which are critical for immune responses.[4][5]
Data Presentation
| PKC Isoform | Biochemical IC50 (nM) |
| PKCα | 2.4 |
| PKCβI | 8.1 |
| PKCβII | 6.9 |
| PKCγ | 45.9 |
| PKCθ | 29.5 |
Biochemical IC50 values are a measure of the inhibitor's potency in a purified enzyme assay and may not directly translate to cellular activity.
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
This protocol is designed to determine the effect of this compound on the viability and proliferation of a chosen cell line. The half-maximal inhibitory concentration (IC50) in a cellular context can be determined from the dose-response curve.
Materials:
-
Selected cancer or immune cell line (e.g., Jurkat for PKCθ, MCF-7 for PKCα/β)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
-
MTT/XTT Addition and Incubation:
-
Add 10-20 µL of MTT (5 mg/mL in PBS) or XTT solution to each well.
-
Incubate for 2-4 hours at 37°C, or until a purple (MTT) or orange (XTT) color develops.
-
-
Formazan Solubilization and Absorbance Measurement:
-
For MTT, carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
For XTT, the formazan product is soluble, and this step is not necessary.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-490 nm for XTT) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) wells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the cellular IC50 value.
-
Western Blot Analysis of PKC Substrate Phosphorylation
This protocol allows for the qualitative and semi-quantitative analysis of the inhibition of PKC signaling by this compound by measuring the phosphorylation of downstream substrates.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
6-well or 10 cm cell culture plates
-
This compound stock solution (in DMSO)
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKC substrate, anti-total PKC isoform, anti-phospho-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a PKC activator (e.g., 100 nM PMA) for 15-30 minutes to induce PKC substrate phosphorylation. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-PKC substrate) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total protein levels and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in protein phosphorylation.
-
Visualizations
Caption: this compound Signaling Pathway Inhibition.
Caption: Cell Viability Assay Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. A Cost-Effective and Robust Cell-Based Bioassay Method for Evaluating the Bioactivity of Trastuzumab-like Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Substrates of Protein Kinase C Isoforms in Human Breast Cells By The Traceable Kinase Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for PF-04577806 in Retinal Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinal vascular leakage is a critical pathological feature of several ocular diseases, including diabetic retinopathy and age-related macular degeneration, leading to vision impairment and blindness. Vascular Endothelial Growth Factor (VEGF) is a key mediator of this process, inducing hyperpermeability of the retinal endothelial cell barrier. A crucial downstream effector in the VEGF signaling cascade is Protein Kinase C (PKC). PF-04577806 is a potent and selective, ATP-competitive inhibitor of several PKC isoforms, including PKCα, PKCβI, PKCβII, PKCγ, and PKCθ[1]. This document provides detailed application notes and protocols for the use of this compound in retinal endothelial cell culture to investigate its potential as a therapeutic agent to counteract VEGF-induced vascular permeability.
Mechanism of Action
VEGF, upon binding to its receptor (VEGFR2) on the surface of retinal endothelial cells, initiates a signaling cascade that leads to the activation of PKC, particularly the β-isoform. Activated PKCβ directly phosphorylates the tight junction protein occludin at the serine 490 residue (Ser490)[2][3]. This phosphorylation event triggers the ubiquitination and subsequent degradation of occludin, leading to the disassembly of tight junctions and a breakdown of the endothelial barrier, resulting in increased vascular permeability[2][4][5]. This compound, by inhibiting PKC, is expected to block the phosphorylation of occludin, thereby preventing the disruption of tight junctions and maintaining the integrity of the retinal endothelial barrier, even in the presence of VEGF.
Data Presentation
The following table summarizes the inhibitory activity of this compound against various PKC isoforms and the quantitative effects of a PKCβ-selective inhibitor, Ruboxistaurin (LY333531), on VEGF-induced retinal permeability, which can be used as a reference for expected outcomes with this compound.
| Parameter | Value | Reference |
| This compound IC50 | ||
| PKCα | 2.4 nM | [1] |
| PKCβI | 8.1 nM | [1] |
| PKCβII | 6.9 nM | [1] |
| PKCγ | 45.9 nM | [1] |
| PKCθ | 29.5 nM | [1] |
| Effect of PKCβ Inhibition (Ruboxistaurin) on VEGF-Induced Retinal Leukocyte Entrapment in Diabetic Rats | ||
| Control | 7.5 ± 0.3 cells/mm² | [6] |
| Diabetic | 14.3 ± 1.3 cells/mm² | [6] |
| Diabetic + Ruboxistaurin (0.1 mg/kg/d) | 10.9 ± 0.6 cells/mm² | [6] |
| Diabetic + Ruboxistaurin (1.0 mg/kg/d) | 11.3 ± 0.7 cells/mm² | [6] |
| Diabetic + Ruboxistaurin (10.0 mg/kg/d) | 10.4 ± 0.4 cells/mm² | [6] |
Experimental Protocols
Culture of Human Retinal Endothelial Cells (HRECs)
This protocol is adapted from established methods for culturing primary human retinal microvascular endothelial cells.
Materials:
-
Human Retinal Endothelial Cells (HRECs)
-
Endothelial Cell Growth Medium
-
Fetal Bovine Serum (FBS)
-
Endothelial Cell Growth Supplement (ECGS)
-
Antibiotic-Antimycotic solution (e.g., Penicillin-Streptomycin)
-
Fibronectin-coated culture flasks and plates
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Thaw cryopreserved HRECs rapidly in a 37°C water bath.
-
Transfer the cells to a centrifuge tube containing pre-warmed Endothelial Cell Growth Medium supplemented with FBS, ECGS, and antibiotics.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and plate onto fibronectin-coated culture flasks.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture using Trypsin-EDTA.
In Vitro Endothelial Permeability Assay (Transwell Assay)
This protocol measures the passage of a tracer molecule across a confluent monolayer of HRECs.
Materials:
-
Confluent HRECs cultured on Transwell inserts (e.g., 0.4 µm pore size)
-
This compound (dissolved in DMSO)
-
VEGF
-
Fluorescently labeled dextran (e.g., 70 kDa FITC-dextran)
-
Assay buffer (e.g., phenol red-free medium)
-
Multi-well plate reader with fluorescence capabilities
Procedure:
-
Seed HRECs onto the upper chamber of Transwell inserts and culture until a confluent monolayer is formed.
-
Pre-treat the HREC monolayer with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle (DMSO) for 1-2 hours.
-
Add VEGF (e.g., 50 ng/mL) to the upper chamber and incubate for the desired time (e.g., 30 minutes to 24 hours).
-
Add FITC-dextran to the upper chamber.
-
At various time points (e.g., 30, 60, 120 minutes), collect samples from the lower chamber.
-
Measure the fluorescence intensity of the samples using a plate reader.
-
Calculate the permeability coefficient based on the amount of tracer that has passed through the monolayer.
Western Blot for Occludin Phosphorylation
This protocol is used to assess the effect of this compound on VEGF-induced occludin phosphorylation.
Materials:
-
Confluent HRECs in culture plates
-
This compound
-
VEGF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-phospho-occludin (Ser490), anti-total occludin, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture HRECs to confluence in multi-well plates.
-
Pre-treat cells with this compound or vehicle for 1-2 hours.
-
Stimulate with VEGF (e.g., 50 ng/mL) for a short duration (e.g., 15-30 minutes).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated occludin signal to total occludin and the loading control.
Mandatory Visualizations
Caption: Signaling pathway of VEGF-induced endothelial permeability and its inhibition by this compound.
Caption: Experimental workflow for the in vitro endothelial permeability assay.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Protein Kinase Cβ Phosphorylates Occludin Regulating Tight Junction Trafficking in Vascular Endothelial Growth Factor–Induced Permeability In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase cβ phosphorylates occludin regulating tight junction trafficking in vascular endothelial growth factor-induced permeability in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ischemia–reperfusion injury induces occludin phosphorylation/ubiquitination and retinal vascular permeability in a VEGFR-2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Occludin Phosphorylation and Ubiquitination Regulate Tight Junction Trafficking and Vascular Endothelial Growth Factor-induced Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for PF-04577806 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04577806 is a potent and selective inhibitor of Protein Kinase C (PKC), with demonstrated activity against several PKC isoforms including PKCα, PKCβI, PKCβII, PKCγ, and PKCθ[1]. This document provides detailed application notes and experimental protocols for the use of this compound in a relevant animal model of diabetic retinopathy, a condition characterized by increased retinal vascular permeability. The protocols outlined below are based on established methodologies for inducing diabetic retinopathy in rats and assessing the therapeutic efficacy of PKC inhibitors.
Mechanism of Action: PKC Inhibition
Protein Kinase C represents a family of serine/threonine kinases that are critical mediators in various signal transduction pathways. In the context of diabetic complications, hyperglycemia can lead to the activation of the diacylglycerol (DAG)-PKC pathway, contributing to vascular dysfunction, including increased permeability, inflammation, and neovascularization. This compound, by competitively inhibiting ATP binding to PKC, blocks these downstream signaling events.
References
Application Notes and Protocols for PF-04577806 in In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of PF-04577806, a potent and selective inhibitor of Protein Kinase C (PKC) isoforms, particularly relevant for studies in diabetic retinopathy. The protocols are based on established methodologies and the known mechanism of action of this compound.
Overview of this compound
This compound is an ATP-competitive inhibitor targeting several PKC isoforms, including PKCα, PKCβI, PKCβII, PKCγ, and PKCθ. Its efficacy in ameliorating retinal vascular leakage has been demonstrated in preclinical models of diabetic retinopathy, making it a valuable tool for research in this area.
Signaling Pathway of PKC in Diabetic Retinopathy
In diabetic retinopathy, hyperglycemia leads to an increase in diacylglycerol (DAG), which in turn activates various PKC isoforms. This activation triggers a cascade of downstream signaling events that contribute to vascular dysfunction, including increased permeability, inflammation, and angiogenesis. This compound acts by inhibiting PKC, thereby blocking these pathological processes.
Experimental Protocols
Animal Model: Streptozotocin (STZ)-Induced Diabetic Rat
A widely used and accepted model for type 1 diabetes-induced retinopathy is the streptozotocin (STZ)-treated rat.
Materials:
-
Male Sprague-Dawley or Long-Evans rats (8-10 weeks old)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), sterile
-
Blood glucose meter and test strips
Protocol:
-
Fast rats overnight before STZ injection.
-
Prepare a fresh solution of STZ in cold, sterile citrate buffer.
-
Induce diabetes with a single intraperitoneal (i.p.) injection of STZ. The dosage can range from 45-65 mg/kg body weight. A dose of 60 mg/kg is commonly used to induce sustained hyperglycemia.
-
Confirm diabetes 48-72 hours after STZ injection by measuring blood glucose levels from a tail vein blood sample. Rats with blood glucose levels >250 mg/dL are considered diabetic and can be used for the study.
-
Monitor blood glucose levels and body weight regularly throughout the experiment.
Dosing and Administration of this compound
Dosage Information:
| Compound | Animal Model | Route of Administration | Dosage | Dosing Frequency | Duration |
| This compound | STZ-Induced Diabetic Rat | Oral Gavage | 30 mg/kg | Once daily | 4 weeks |
Vehicle Formulation:
Prepare a suspension of this compound in a vehicle suitable for oral gavage in rats. A common vehicle is 0.5% (w/v) methylcellulose in sterile water.
Protocol for Oral Administration:
-
Calculate the required amount of this compound based on the animal's body weight and the desired dosage (30 mg/kg).
-
Suspend the calculated amount of this compound in the appropriate volume of 0.5% methylcellulose. Ensure the suspension is homogenous before each administration.
-
Administer the suspension to the rats once daily via oral gavage using a suitable gavage needle.
-
The treatment period in the study that demonstrated efficacy was 4 weeks, starting after the confirmation of diabetes.
Assessment of Retinal Vascular Leakage (Evans Blue Assay)
The Evans blue dye assay is a quantitative method to measure vascular permeability in the retina.
Materials:
-
Evans blue dye (Sigma-Aldrich)
-
Sterile saline (0.9% NaCl)
-
Formamide
-
Spectrophotometer
Protocol:
-
At the end of the treatment period, anesthetize the rats.
-
Inject Evans blue dye (45 mg/kg) intravenously via the tail vein.
-
Allow the dye to circulate for 2 hours.
-
After 2 hours, open the chest cavity and perfuse the circulatory system with sterile saline through the left ventricle until the fluid running from the right atrium is clear of blood.
-
Enucleate the eyes and carefully dissect the retinas.
-
Dry the retinas to a constant weight.
-
Extract the Evans blue from the dried retinas by incubating in formamide (e.g., 200 µL) at 70°C for 18 hours.
-
Centrifuge the samples and measure the absorbance of the supernatant at 620 nm.
-
Quantify the concentration of Evans blue by comparing the absorbance to a standard curve of known concentrations of the dye in formamide.
-
The amount of dye leakage is typically expressed as µg of Evans blue per gram of dry retinal tissue.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for evaluating the in vivo efficacy of this compound in a diabetic retinopathy model.
Summary of Quantitative Data
| Parameter | Control Group (Diabetic + Vehicle) | This compound Treated Group (Diabetic) |
| Retinal Vascular Leakage | Increased leakage | Significantly reduced leakage compared to control |
| Blood Glucose Levels | Elevated | No significant effect on blood glucose |
| Body Weight | Reduced due to diabetes | No significant difference from diabetic control |
Note: These protocols provide a general framework. Researchers should optimize specific parameters based on their experimental setup and institutional guidelines for animal care and use.
Application Notes and Protocols for PF-04577806 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04577806 is a potent and selective, ATP-competitive inhibitor of Protein Kinase C (PKC) isoforms. It demonstrates significant inhibitory activity against PKCα, PKCβI, PKCβII, PKCγ, and PKCθ. Due to its specificity, this compound is a valuable tool for investigating the roles of these PKC isoforms in various cellular processes, including signal transduction, cell proliferation, and apoptosis. This document provides detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) for the preparation of stock solutions for cell culture applications, along with protocols for its use in common cell-based assays.
Physicochemical and Solubility Data
This compound is soluble in DMSO.[1] For cell culture applications, it is crucial to prepare a concentrated stock solution in a solvent that is miscible with the culture medium and minimally toxic to the cells at the final working concentration. DMSO is a common choice for this purpose.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₇N₇O₃ | [1] |
| Molecular Weight | 495.63 g/mol | [1] |
| CAS Number | 1072100-81-2 | [1] |
Table 2: Solubility of this compound in DMSO
| Solvent | Estimated Solubility (mg/mL) | Estimated Molar Solubility (mM) | Notes |
| DMSO | ≥ 50 mg/mL | ≥ 100 mM | Based on solubility data of similar kinase inhibitors from various suppliers.[3][4] The use of ultrasonic treatment may be required to achieve maximum solubility. It is recommended to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of the compound.[3][5] |
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
(Optional) Sonicator water bath
Protocol:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh out 4.96 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution:
-
Add 1 mL of sterile, anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
If complete dissolution is not achieved, sonicate the solution in a water bath for 5-10 minutes.
-
-
Sterilization (Optional): If required, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO (e.g., PTFE membrane).
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage (up to 1 year) or at -80°C for extended stability.[6]
-
Signaling Pathway
This compound primarily targets the Protein Kinase C (PKC) family of enzymes. The diagram below illustrates a simplified PKC signaling pathway, which is activated by G-protein coupled receptors (GPCRs) or Receptor Tyrosine Kinases (RTKs), leading to the activation of Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). DAG directly activates conventional and novel PKC isoforms, which then phosphorylate a multitude of downstream substrate proteins, regulating various cellular functions. This compound acts by competitively inhibiting the ATP-binding site of PKC, thereby blocking these downstream signaling events.
Caption: Simplified PKC signaling pathway inhibited by this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of adherent cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
This compound (10 mM stock in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)
-
DMSO (for formazan solubilization)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical final concentration range to test would be 0.1 nM to 10 µM.
-
Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with 0.1% DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution and a homogenous solution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Caption: Experimental workflow for the MTT cell viability assay.
Western Blot Analysis of PKC Substrate Phosphorylation
This protocol is to assess the inhibitory effect of this compound on the PKC signaling pathway by measuring the phosphorylation of a common PKC substrate, such as Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).
Materials:
-
Cells cultured in 6-well plates
-
This compound (10 mM stock in DMSO)
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-MARCKS, anti-total-MARCKS, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (0.1% DMSO) for 1-2 hours.
-
Stimulate the cells with a PKC activator like PMA (e.g., 100 nM) for 15-30 minutes to induce PKC substrate phosphorylation.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MARCKS overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total MARCKS and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative level of MARCKS phosphorylation.
-
Caption: Western blot workflow for analyzing PKC substrate phosphorylation.
References
Application Notes and Protocols for PF-04577806: A Potent Protein Kinase C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of PF-04577806, a potent and selective ATP-competitive inhibitor of Protein Kinase C (PKC) isoforms. This document is intended to guide researchers in designing and executing experiments to investigate the role of PKC in various signaling pathways and disease models.
Introduction to this compound
This compound is a small molecule inhibitor targeting several isoforms of Protein Kinase C. PKC is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation. Dysregulation of PKC signaling has been implicated in numerous diseases, making it an important therapeutic target. This compound has demonstrated potent inhibitory activity against conventional and novel PKC isoforms.
Quantitative Data Summary
The inhibitory activity of this compound against various PKC isoforms is summarized in the table below. This data is critical for selecting appropriate concentrations for in vitro and cell-based assays.
| PKC Isoform | IC50 (nM)[1] |
| PKCα | 2.4 |
| PKCβI | 8.1 |
| PKCβII | 6.9 |
| PKCγ | 45.9 |
| PKCθ | 29.5 |
Signaling Pathway
The following diagram illustrates the canonical Protein Kinase C (PKC) signaling pathway and the point of inhibition by this compound.
Caption: PKC Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Biochemical Assay: In Vitro PKC Kinase Activity Assay
This protocol describes a non-radioactive, ELISA-based assay to determine the in vitro inhibitory activity of this compound against a specific PKC isoform.
Workflow Diagram:
Caption: Workflow for the in vitro PKC kinase activity assay.
Materials:
-
Purified recombinant human PKC isoform (e.g., PKCα, PKCβI, etc.)
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
96-well microplate
-
This compound (dissolved in DMSO)
-
ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 100 µM CaCl₂, 10 µg/ml phosphatidylserine, 1 µg/ml diacylglycerol)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% BSA in wash buffer)
-
Phospho-specific primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Protocol:
-
Plate Preparation: Coat the wells of a 96-well microplate with the PKC substrate peptide overnight at 4°C.
-
Washing: Wash the wells three times with wash buffer.
-
Blocking: Block the wells with blocking buffer for 1 hour at room temperature.
-
Inhibitor Addition: Prepare serial dilutions of this compound in kinase reaction buffer (final DMSO concentration should be <1%). Add the diluted inhibitor or vehicle control (DMSO) to the wells.
-
Enzyme Addition: Add the purified PKC enzyme to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Stopping the Reaction: Stop the reaction by adding EDTA or by washing the wells.
-
Antibody Incubation: Wash the wells and add the phospho-specific primary antibody. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Detection: Wash the wells and add TMB substrate. After sufficient color development, add the stop solution.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay: Western Blot Analysis of Downstream PKC Target
This protocol describes how to assess the inhibitory effect of this compound on PKC activity in a cellular context by measuring the phosphorylation of a known downstream target of PKC.
Workflow Diagram:
Caption: Workflow for cell-based Western blot analysis.
Materials:
-
Cell line expressing the PKC isoform of interest (e.g., HEK293, HeLa)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA) for PKC activation
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against a phosphorylated PKC substrate (e.g., phospho-MARCKS), total substrate, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture: Seed cells in multi-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
PKC Stimulation: Stimulate the cells with a PKC activator, such as PMA (e.g., 100 nM), for a predetermined time (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.
In Vivo Study: Retinal Vascular Leakage Model
This protocol is based on a study where this compound was shown to ameliorate retinal vascular leakage in a diabetic rat model.[1]
Workflow Diagram:
Caption: Workflow for an in vivo study of retinal vascular leakage.
Materials and Methods:
-
Animal Model: Streptozotocin (STZ)-induced diabetic rats.
-
Drug Administration: this compound can be administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and frequency. A vehicle control group should be included.
-
Assessment of Retinal Vascular Leakage:
-
Evans Blue Dye Assay: This is a common method to quantify vascular leakage. Evans blue dye is injected intravenously, and after a circulation period, the retinas are dissected, and the extravasated dye is quantified spectrophotometrically.
-
-
Tissue Analysis:
-
Western Blot: Retinal tissues can be homogenized and subjected to Western blot analysis to measure the levels of phosphorylated PKC substrates or other relevant signaling molecules.
-
Immunohistochemistry: Retinal sections can be stained for markers of inflammation or vascular integrity to visually assess the effects of this compound.
-
Experimental Groups:
-
Non-diabetic control group.
-
Diabetic control group (vehicle treatment).
-
Diabetic group treated with this compound (one or more dose levels).
Outcome Measures:
-
Primary: Quantification of retinal vascular leakage.
-
Secondary:
-
Levels of phosphorylated PKC targets in the retina.
-
Expression of inflammatory markers.
-
Histological assessment of retinal morphology.
-
Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
These application notes provide a framework for investigating the biological effects of this compound. The provided protocols for biochemical, cell-based, and in vivo assays can be adapted and optimized for specific research questions. The potent and selective nature of this compound makes it a valuable tool for elucidating the complex roles of PKC in health and disease.
References
Application Notes and Protocols for the Use of Sorafenib in Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Sorafenib, a multi-kinase inhibitor, in key in vitro angiogenesis assays. Sorafenib is known to target several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), as well as downstream signaling pathways like RAF/MEK/ERK, making it a potent inhibitor of both angiogenesis and tumor cell proliferation.
Mechanism of Action
Sorafenib exerts its anti-angiogenic effects primarily through the inhibition of VEGFR-1, VEGFR-2, and VEGFR-3. This blockade disrupts the downstream signaling cascades crucial for endothelial cell proliferation, migration, and survival, which are pivotal steps in the formation of new blood vessels. The inhibition of the RAF/MEK/ERK pathway further contributes to its anti-proliferative effects on tumor cells.
Below is a diagram illustrating the VEGF signaling pathway and the primary targets of Sorafenib.
Caption: VEGF Signaling Pathway and Sorafenib's Targets.
Data Presentation: Efficacy of Sorafenib in Angiogenesis Assays
The following tables summarize the quantitative data on the inhibitory effects of Sorafenib in various in vitro angiogenesis assays.
Table 1: Inhibition of Endothelial Cell Proliferation by Sorafenib
| Cell Line | Assay Method | IC50 (µM) | Incubation Time (hours) | Reference |
| HUVEC | MTT Assay | ~5 | 72 | |
| HUVEC | MTT Assay | 50 | 24, 48, 72 | |
| HUVEC | Thymidine Incorporation | Not specified | 48 | |
| HDMEC | MTT Assay | ~5 | 72 | |
| Osteosarcoma Cell Lines | CellGlo™ Assay | 2.4 - 4.8 | 72 |
Table 2: Inhibition of Endothelial Cell Migration and Invasion by Sorafenib
| Cell Line | Assay Type | Sorafenib Concentration (µM) | % Inhibition | Incubation Time (hours) | Reference |
| UM-SCC-74A | Scratch Assay | 5 | Significant Inhibition | Not specified | |
| HDMEC | Scratch Assay | 5 | Significant Inhibition | Not specified | |
| UM-SCC-74A | Matrigel Invasion | 5 | 39% | Not specified | |
| HepG2 | Scratch Assay | Not specified | Significant Inhibition | 48 | |
| HepG2 | Matrigel Invasion | Not specified | Significant Inhibition | 24 | |
| HCCLM3-wt, PLC | Transwell Migration | 2.5 - 7.5 | Promoted after 48h | 48, 72 | |
| HCCLM3-wt, PLC | Transwell Migration | 10 | Inhibited | 24, 48, 72 |
Table 3: Inhibition of Endothelial Cell Tube Formation by Sorafenib
| Cell Line | Substrate | Sorafenib Concentration (µM) | Observation | Reference |
| HUVEC | Matrigel | Not specified | Inhibition of tube formation | |
| HDMEC | Matrigel | 5 | Significant inhibition of VEGF-mediated tube formation | |
| HUVEC | Co-culture with NHDFs | 1 | Formation of HUVEC clusters, inhibited differentiation |
Experimental Protocols
The following are detailed protocols for assessing the anti-angiogenic effects of Sorafenib.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Experimental Workflow:
Caption: Endothelial Cell Tube Formation Assay Workflow.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Basal Medium-2 (EBM-2) supplemented with 0.5% Fetal Bovine Serum (FBS)
-
Matrigel® Basement Membrane Matrix
-
Sorafenib (dissolved in DMSO)
-
96-well tissue culture plates
-
Calcein AM (optional, for fluorescent imaging)
-
Inverted microscope with a camera
Protocol:
-
Thaw Matrigel on ice overnight at 4°C.
-
Pre-chill a 96-well plate and pipette tips at -20°C.
-
Using the pre-chilled tips, add 50 µL of Matrigel to each well of the 96-well plate. Ensure the entire surface of the well is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Culture HUVECs to 70-80% confluency.
-
Harvest the cells using trypsin and resuspend them in EBM-2 containing 0.5% FBS at a concentration of 1.5 x 10^5 cells/mL.
-
Prepare serial dilutions of Sorafenib in EBM-2 with 0.5% FBS. A vehicle control (DMSO) should also be prepared.
-
Add the Sorafenib dilutions or vehicle control to the HUVEC suspension.
-
Gently add 100 µL of the cell suspension to each Matrigel-coated well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
(Optional) For fluorescent imaging, add Calcein AM to a final concentration of 2 µg/mL and incubate for 30 minutes at 37°C before imaging.
-
Capture images of the tube networks using an inverted microscope.
-
Quantify the total tube length and the number of branch points using image analysis software (e.g., ImageJ).
Endothelial Cell Proliferation Assay
This assay measures the effect of Sorafenib on the proliferation rate of endothelial cells.
Experimental Workflow:
Caption: Endothelial Cell Proliferation Assay Workflow.
Materials:
-
HUVECs
-
Complete endothelial cell growth medium
-
Sorafenib (dissolved in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO or other suitable solubilization buffer
-
Microplate reader
Protocol:
-
Seed HUVECs into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C to allow the cells to adhere.
-
Prepare serial dilutions of Sorafenib in complete growth medium. Also, prepare a vehicle control (DMSO).
-
Remove the existing medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Sorafenib or the vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Endothelial Cell Migration (Transwell) Assay
This assay, also known as a Boyden chamber assay, assesses the migratory response of endothelial cells towards a chemoattractant, and the inhibitory effect of compounds like Sorafenib.
Experimental Workflow:
Caption: Endothelial Cell Migration Assay Workflow.
Materials:
-
HUVECs
-
Serum-free endothelial cell basal medium
-
Complete endothelial cell growth medium (as chemoattractant) or specific chemoattractant like VEGF
-
Sorafenib (dissolved in DMSO)
-
24-well plates with Transwell inserts (8 µm pore size)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet or DAPI for staining
-
Microscope with a camera
Protocol:
-
Culture HUVECs to 70-80% confluency and then serum-starve them overnight in basal medium.
-
Add 600 µL of complete growth medium (containing 10% FBS) or basal medium with a chemoattractant (e.g., 20 ng/mL VEGF) to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Harvest the serum-starved HUVECs and resuspend them in serum-free basal medium at a concentration of 1 x 10^5 cells/mL.
-
Treat the cell suspension with various concentrations of Sorafenib or a vehicle control.
-
Add 100 µL of the treated cell suspension to the upper chamber of each Transwell insert.
-
Incubate the plate at 37°C for 4-24 hours.
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol for 10-15 minutes.
-
Stain the cells with a 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Image the lower surface of the membrane and count the number of migrated cells in several random fields.
-
Calculate the percentage of migration inhibition compared to the vehicle control.
Application Notes and Protocols for PF-04577806 in the Study of Diabetic Eye Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic eye disease, a major cause of vision loss globally, is characterized by progressive damage to the blood vessels of the retina.[1][2][3] A key pathological feature is the breakdown of the blood-retinal barrier, leading to increased vascular permeability and macular edema.[1][3] The protein kinase C (PKC) family of enzymes, particularly the β isoform, has been identified as a crucial mediator in the pathogenesis of diabetic retinopathy.[2][3][4] Hyperglycemia leads to the activation of PKC, which in turn triggers a cascade of downstream events culminating in retinal vascular dysfunction.[2][4]
PF-04577806 is a potent, ATP-competitive inhibitor of Protein Kinase C (PKC).[5] Preclinical studies have demonstrated its potential in mitigating diabetic retinal vascular leakage, a critical factor in diabetic eye disease.[5] These application notes provide an overview of the mechanism of action of this compound, protocols for its use in a relevant preclinical model, and expected quantitative outcomes.
Mechanism of Action: Targeting the PKC Pathway
This compound is a selective inhibitor of PKC isoforms.[5] In the context of diabetic retinopathy, chronic hyperglycemia increases the levels of diacylglycerol (DAG), a key activator of PKC.[2][4] The subsequent activation of PKC, especially the PKCβ isoform, leads to a series of pathological changes in the retinal vasculature, including increased permeability, altered blood flow, and promotion of angiogenesis.[1][4][6] this compound acts by competitively inhibiting ATP binding to PKC, thereby blocking its downstream signaling and ameliorating these detrimental effects.[5]
Signaling Pathway of PKC in Diabetic Retinopathy
Caption: PKC signaling pathway in diabetic retinopathy and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data from preclinical studies evaluating this compound in a diabetic rat model of retinal vasculopathy.[5]
| Parameter | Diabetic Control Group (Vehicle) | Diabetic + this compound Group | Non-Diabetic Control Group | Method of Measurement |
| Retinal Vascular Permeability | Increased | Significantly Reduced | Normal | Evans Blue Dye Assay or Fluorescein Angiography |
| PKC Activity in Retinal Lysates | Elevated | Inhibited | Baseline | In vitro Kinase Assay |
| Retinal Blood Flow | Decreased | Normalized | Normal | Laser Doppler Flowmetry or Fluorescein Angiography |
| Leukocyte Adhesion to Retinal Vasculature | Increased | Reduced | Minimal | Acridine Orange Leukocyte Fluorography or Immunohistochemistry |
| Visual Acuity | Potentially Reduced | Potentially Improved | Normal | Optomotor Response Test |
Experimental Protocols
Preclinical Model: Streptozotocin (STZ)-Induced Diabetic Rat
This protocol describes the induction of diabetes in rats using streptozotocin (STZ) to model the early stages of diabetic retinopathy, a method validated in numerous studies.[7][8][9]
Materials:
-
Male Long-Evans or Sprague-Dawley rats (8-10 weeks old)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Blood glucose meter and test strips
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Gavage needles
Procedure:
-
Induction of Diabetes:
-
Fast rats overnight.
-
Prepare a fresh solution of STZ in cold citrate buffer (e.g., 65 mg/mL).
-
Administer a single intraperitoneal injection of STZ (65 mg/kg body weight).
-
Return rats to their cages with free access to food and water.
-
-
Confirmation of Diabetes:
-
Monitor blood glucose levels 48-72 hours post-STZ injection from tail vein blood.
-
Rats with non-fasting blood glucose levels >250 mg/dL are considered diabetic and included in the study.
-
-
Treatment with this compound:
-
Allow diabetes to establish for a period of 2-4 weeks.
-
Randomly assign diabetic rats to a vehicle control group or a this compound treatment group.
-
Administer this compound or vehicle daily by oral gavage at the desired dose. A non-diabetic control group should also be maintained.
-
-
Monitoring:
-
Monitor blood glucose levels and body weight weekly throughout the study.
-
-
Endpoint Analysis:
-
After the designated treatment period (e.g., 4-8 weeks), perform endpoint analyses such as measurement of retinal vascular permeability.
-
Experimental Workflow: STZ-Induced Diabetic Rat Model
Caption: Workflow for studying this compound in an STZ-induced diabetic rat model.
Measurement of Retinal Vascular Permeability (Evans Blue Assay)
This protocol outlines the quantification of retinal vascular leakage using the Evans blue dye method.
Materials:
-
Evans blue dye (45 mg/mL in saline)
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Heparinized saline
-
Formamide
-
Tricarboxylic acid (TCA)
-
Spectrophotometer
Procedure:
-
Anesthetize the rat.
-
Inject Evans blue dye (45 mg/kg) into the tail vein and allow it to circulate for 2 hours.
-
Perform cardiac perfusion with heparinized saline to remove intravascular dye.
-
Enucleate the eyes and carefully dissect the retinas.
-
Dry the retinas to a constant weight.
-
Extract the Evans blue dye from the retinal tissue by incubating in formamide at 70°C for 18 hours.
-
Centrifuge the samples and collect the supernatant.
-
Precipitate protein by adding an equal volume of 50% TCA.
-
Centrifuge and measure the absorbance of the supernatant at 620 nm.
-
Quantify the dye concentration using a standard curve of Evans blue in formamide-TCA.
-
Express the data as micrograms of Evans blue per gram of dry retinal tissue.
Conclusion
This compound represents a promising therapeutic candidate for diabetic eye disease due to its targeted inhibition of the PKC pathway, a key driver of retinal vascular pathology.[5] The protocols and expected outcomes detailed in these application notes provide a framework for the preclinical evaluation of this compound and similar compounds. Further investigation is warranted to fully elucidate its therapeutic potential and clinical applicability. It is important to note that while preclinical data are encouraging, the clinical development status of this compound for diabetic eye disease is not widely documented in the public domain.
References
- 1. researchgate.net [researchgate.net]
- 2. [The role of protein kinase C in the pathophysiology of diabetic retinopathy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The potential role of PKC beta in diabetic retinopathy and macular edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein kinase C inhibition and diabetic retinopathy: a shot in the dark at translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a novel class of targeted kinase inhibitors that blocks protein kinase C signaling and ameliorates retinal vascular leakage in a diabetic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of protein kinase C in diabetic microvascular complications [frontiersin.org]
- 7. Genetic Difference in Susceptibility to the Blood-Retina Barrier Breakdown in Diabetes and Oxygen-Induced Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Streptozotocin-Induced Diabetic Retinopathy - Experimentica [experimentica.com]
- 9. Longitudinal Validation Study: Streptozotocin-Induced Diabetes as a Model of Diabetic Retinopathy in Brown Norway Rats | Comparative Biosciences, inc [compbio.com]
Troubleshooting & Optimization
Technical Support Center: PF-04577806
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of PF-04577806 in cell-based assays.
Troubleshooting Guide
This guide addresses common issues that may arise when this compound does not appear to be working in a cell-based assay.
dot
Caption: Troubleshooting workflow for this compound cell assay issues.
Q1: I am not observing any effect of this compound in my cell-based assay. What are the potential reasons?
A1: There are several potential reasons why you might not be observing an effect. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system.
Troubleshooting Steps:
-
Compound Integrity and Handling:
-
Proper Storage: Ensure that this compound has been stored correctly. As a solid, it should be stored at -20°C for long-term stability.
-
Solubility: this compound is soluble in DMSO. Ensure that you are preparing a fresh stock solution in high-quality, anhydrous DMSO and that it is fully dissolved. Avoid repeated freeze-thaw cycles of the stock solution.
-
Working Concentration: The final concentration of DMSO in your cell culture medium should typically be below 0.1% to avoid solvent-induced toxicity or off-target effects.
-
-
Experimental Protocol:
-
Positive Control: Include a known, potent PKC activator like Phorbol 12-myristate 13-acetate (PMA) as a positive control to ensure that the PKC signaling pathway is active in your cell line and that your assay can detect its modulation.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration as in the this compound-treated samples) to account for any effects of the solvent.
-
Concentration Range: You may not be using an effective concentration of this compound. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
-
Cellular System:
-
PKC Isoform Expression: Confirm that your cell line expresses the PKC isoforms targeted by this compound (PKCα, PKCβI, PKCβII, PKCγ, and PKCθ). You can check this through literature searches, publicly available databases, or by performing RT-PCR or Western blotting.
-
Cell Health: Ensure that your cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., mycoplasma). Unhealthy cells may not respond appropriately to stimuli or inhibitors.
-
Assay Readout: The chosen readout may not be sensitive enough or may not be directly modulated by the targeted PKC isoforms in your specific cellular context. Consider using a more direct and sensitive measure of PKC activity.
-
Q2: How can I validate that this compound is engaging its target (PKC) in my cells?
A2: A key step in troubleshooting is to confirm that the inhibitor is reaching and inhibiting its intended target within the cell.
Experimental Protocol: Western Blot for Phosphorylated MARCKS
Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) is a well-established substrate of PKC. Inhibition of PKC should lead to a decrease in the phosphorylation of MARCKS.
Methodology:
-
Cell Culture and Treatment:
-
Plate your cells and allow them to adhere and grow to a suitable confluency (typically 70-80%).
-
Pre-treat the cells with a range of concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time (e.g., 1-2 hours). Include a vehicle control (DMSO).
-
Stimulate the cells with a PKC activator such as PMA (e.g., 100 nM) for a short period (e.g., 15-30 minutes) to induce MARCKS phosphorylation. Include an unstimulated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated MARCKS (p-MARCKS).
-
As a loading control, also probe for total MARCKS or a housekeeping protein like GAPDH or β-actin.
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system.
-
Expected Outcome: In cells where this compound is active, you should observe a dose-dependent decrease in the p-MARCKS signal in the PMA-stimulated samples, indicating successful inhibition of PKC activity.
Frequently Asked Questions (FAQs)
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective, ATP-competitive inhibitor of Protein Kinase C (PKC) isoforms.[1] It specifically targets the conventional (α, βI, βII, γ) and novel (θ) PKC isoforms. By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of their downstream substrates, thereby inhibiting their signaling functions.
dot
Caption: Mechanism of action of this compound in the PKC signaling pathway.
Q4: What are the recommended starting concentrations for this compound in a cell-based assay?
A4: The optimal concentration of this compound will vary depending on the cell line, the specific assay, and the incubation time. Based on its in vitro potency, a good starting point for a dose-response experiment would be a range from 1 nM to 10 µM. It is recommended to perform a titration to determine the EC50 (half-maximal effective concentration) for your specific experimental conditions.
Q5: How should I prepare and store this compound?
A5:
-
Storage of Solid Compound: Store the lyophilized powder at -20°C for long-term storage.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Stock Solution Storage: Store the DMSO stock solution at -20°C.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in your cell culture medium. Ensure thorough mixing.
Data Presentation
The following table summarizes the in vitro inhibitory activity of this compound against various PKC isoforms. This data can be used as a reference for understanding the compound's selectivity.
| PKC Isoform | IC50 (nM) |
| PKCα | 2.4 |
| PKCβI | 8.1 |
| PKCβII | 6.9 |
| PKCγ | 45.9 |
| PKCθ | 29.5 |
Data is illustrative and compiled from public sources. Actual values may vary depending on the assay conditions.
Experimental Protocols
Cell Proliferation Assay (MTS/MTT Assay)
This protocol can be used to assess the effect of this compound on cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control for growth inhibition if available.
-
Incubation: Incubate the plate for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
Assay: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI50 (concentration that causes 50% growth inhibition).
References
Technical Support Center: Optimizing PF-04577806 Concentration In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the in vitro concentration of PF-04577806, a potent and selective inhibitor of Protein Kinase C (PKC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and ATP-competitive small molecule inhibitor of Protein Kinase C (PKC) isoforms. It exhibits potent inhibitory activity against several PKC isoforms, as detailed in the table below. By competing with ATP for the binding site on the kinase domain, this compound blocks the phosphorylation of downstream PKC substrates, thereby inhibiting the PKC signaling pathway.
Q2: What is a recommended starting concentration range for this compound in a cell-based assay?
A2: For initial experiments, a broad concentration range is recommended to determine the optimal dose-response. A common starting point is to perform a serial dilution spanning several orders of magnitude, for example, from 1 nM to 10 µM. The known IC50 values for different PKC isoforms can serve as a guide for the lower end of this range.
Q3: What are the essential controls to include in my in vitro experiment with this compound?
A3: To ensure the validity and interpretability of your results, the following controls are crucial:
-
Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve this compound (typically DMSO). This control accounts for any effects of the solvent itself. The final DMSO concentration in the cell culture medium should ideally be kept below 0.5%.
-
Untreated Control: Cells that are not exposed to either this compound or the vehicle. This provides a baseline for normal cell function.
-
Positive Control: A known activator of the PKC pathway (e.g., Phorbol 12-myristate 13-acetate - PMA) can be used to confirm that the signaling pathway is responsive in your experimental system.
-
Negative Control: If available, a structurally similar but inactive compound can help to identify potential off-target effects.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Troubleshooting Guides
Issue 1: No observable effect of this compound, even at high concentrations.
| Possible Cause | Troubleshooting Step | Rationale |
| Compound Degradation | Verify the integrity of your this compound stock by comparing its activity with a fresh batch or by analytical methods (e.g., HPLC-MS). | Improper storage or multiple freeze-thaw cycles can lead to the degradation of the compound. |
| Insolubility | Visually inspect the diluted working solutions for any signs of precipitation. If precipitation is observed, consider preparing fresh dilutions and ensuring the final DMSO concentration is not causing insolubility. | The compound may precipitate out of the aqueous cell culture medium, reducing its effective concentration. |
| Cell Line Insensitivity | Confirm that your cell line expresses the target PKC isoforms and that the PKC pathway is active and relevant to the biological process you are studying. | Not all cell lines are equally responsive to PKC inhibition. |
| Assay Readout Issues | Ensure that your downstream assay is sensitive enough to detect changes in PKC activity. Validate the assay with a known PKC activator or inhibitor. | The chosen endpoint may not be a reliable indicator of PKC pathway modulation in your specific experimental setup. |
Issue 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell plating. | Uneven cell distribution will lead to variability in the final readout. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media to create a humidified barrier. | Evaporation can concentrate the compound and affect cell viability, leading to inconsistent results. |
| Inadequate Mixing | Gently mix the plate after adding this compound to ensure even distribution of the compound in each well. | Poor mixing can result in concentration gradients across the well. |
Issue 3: Observed cytotoxicity at expected therapeutic concentrations.
| Possible Cause | Troubleshooting Step | Rationale |
| Off-Target Effects | Perform a cell viability assay (e.g., MTT, LDH release) to determine the cytotoxic concentration (CC50). Compare the CC50 to the effective inhibitory concentration (IC50). A small therapeutic window may suggest off-target toxicity. | The compound may be inhibiting other essential cellular processes at concentrations required for PKC inhibition. |
| Vehicle Toxicity | Run a dose-response curve with the vehicle (DMSO) alone to rule out solvent-induced cytotoxicity. | High concentrations of DMSO can be toxic to cells. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against PKC Isoforms
| PKC Isoform | IC50 (nM) |
| PKCα | 2.4 |
| PKCβI | 8.1 |
| PKCβII | 6.9 |
| PKCγ | 45.9 |
| PKCθ | 29.5 |
Note: IC50 values are a measure of the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. These values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: General Workflow for Optimizing this compound Concentration in a Cell-Based Assay
This protocol provides a general framework. Specific parameters such as cell type, seeding density, and incubation times should be optimized for your particular experimental system.
-
Cell Seeding:
-
Culture your chosen cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Count the cells and adjust the density to the desired concentration (e.g., 5,000-10,000 cells/well for a 96-well plate).
-
Seed the cells into the appropriate microplate and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in cell culture medium from your high-concentration DMSO stock. Aim for a final DMSO concentration of ≤ 0.5% in all wells.
-
Include vehicle control wells (medium with the same final DMSO concentration) and untreated control wells (medium only).
-
Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls.
-
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Incubation:
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Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The optimal incubation time will depend on the specific biological question and the turnover rate of the downstream target.
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-
Downstream Analysis:
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Following incubation, perform your chosen assay to assess the effect of this compound. This could include:
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Cell Viability/Proliferation Assays: MTT, MTS, or CellTiter-Glo® assays.
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Western Blotting: To measure the phosphorylation status of a known PKC substrate (e.g., MARCKS).
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Reporter Gene Assays: If you have a reporter construct driven by a transcription factor downstream of PKC.
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ELISA: To quantify the levels of a secreted protein regulated by the PKC pathway.
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-
-
Data Analysis:
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Normalize the data to the vehicle control.
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Plot the response versus the log of the this compound concentration to generate a dose-response curve.
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Calculate the IC50 value (the concentration that produces 50% of the maximal inhibitory effect) using appropriate software (e.g., GraphPad Prism).
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Mandatory Visualizations
Caption: Simplified Protein Kinase C (PKC) Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro concentration optimization of this compound.
Caption: A troubleshooting decision tree for common issues in this compound in vitro experiments.
PF-04577806 off-target effects mitigation
Welcome to the technical support center for PF-04577806. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a focus on mitigating potential off-target effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
On-Target Profile of this compound
This compound is a potent, ATP-competitive inhibitor of several Protein Kinase C (PKC) isoforms. Its primary targets are the conventional and novel PKC isoforms.
| Target | IC50 (nM) |
| PKCα | 2.4 |
| PKCβI | 8.1 |
| PKCβII | 6.9 |
| PKCγ | 45.9 |
| PKCθ | 29.5 |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of several Protein Kinase C (PKC) isoforms. It acts by competing with ATP for the kinase domain's binding site, thereby preventing the phosphorylation of downstream PKC substrates.
Q2: In which experimental systems has this compound been shown to be effective?
A2: this compound has been demonstrated to reverse retinal vascular leakage in diabetic rat models, highlighting its potential in studying and potentially treating complications associated with diabetes.
Q3: What are off-target effects, and why are they a concern for kinase inhibitors like this compound?
A3: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. For kinase inhibitors, the conserved nature of the ATP-binding pocket across the human kinome makes off-target interactions a common concern. These unintended interactions can lead to misleading experimental results or cellular toxicity.
Q4: Is there a publicly available kinome scan or broad selectivity profile for this compound?
A4: Currently, a comprehensive, publicly available kinome-wide selectivity profile for this compound is limited. Therefore, it is crucial for researchers to empirically validate on-target effects and investigate potential off-target effects within their experimental system.
Q5: How can I differentiate between on-target and off-target effects in my experiments?
A5: A multi-step validation process is recommended. This includes using a structurally unrelated inhibitor of the same target to see if the phenotype is replicated, performing rescue experiments with a drug-resistant mutant of the target kinase, and conducting knockdown experiments (e.g., using siRNA or shRNA) of the intended target to see if it phenocopies the inhibitor's effect.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Guide 1: Unexpected or Inconsistent Phenotypic Results
Problem: The observed cellular phenotype is not consistent with the known functions of the targeted PKC isoforms.
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | 1. Dose-Response Analysis: Perform a dose-response curve for the observed phenotype. A significant difference between the phenotypic EC50 and the biochemical IC50 for the target PKC isoforms may indicate off-target effects. 2. Use a Control Compound: Employ a structurally different PKC inhibitor with a known and distinct off-target profile. If the phenotype is not reproduced, it suggests the effect may be specific to this compound's off-targets. 3. Target Knockdown: Use siRNA or shRNA to reduce the expression of the intended PKC isoforms. If this does not replicate the phenotype observed with this compound, an off-target effect is likely. |
| Cell Line Specificity | 1. Confirm Target Expression: Verify the expression levels of PKCα, β, γ, and θ in your cell line using Western blot or qPCR. 2. Assess Basal Pathway Activity: Determine the basal activity of the PKC pathway in your unstimulated cells. The effects of an inhibitor will be more pronounced in cells with higher basal PKC activity. |
| Experimental Conditions | 1. Optimize Inhibitor Concentration and Incubation Time: Perform a time-course and dose-response experiment to identify the optimal conditions for observing the on-target effect. 2. Check Reagent Stability: Ensure that the this compound stock solution is properly stored and has not degraded. |
Guide 2: Difficulty Confirming On-Target PKC Inhibition
Problem: You are unable to detect a decrease in the phosphorylation of known downstream substrates of PKC after treating with this compound.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Western Blot Conditions | 1. Use Phospho-Specific Antibodies: Ensure you are using validated phospho-specific antibodies for downstream targets of PKC (e.g., phospho-MARCKS). 2. Include Positive Controls: Treat cells with a known PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA) to induce robust substrate phosphorylation. 3. Optimize Lysis Buffer: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins. |
| Low Basal PKC Activity | 1. Stimulate the Pathway: If basal activity is low, stimulate the cells with a PKC activator (e.g., PMA) prior to or concurrently with this compound treatment to create a dynamic range for observing inhibition. |
| Incorrect Downstream Readout | 1. Consult Literature: Verify that the chosen downstream substrate is indeed a direct and robust target of the PKC isoforms inhibited by this compound in your specific cell type. |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for this compound Potency
This protocol is to determine the IC50 of this compound against a specific PKC isoform.
Materials:
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Recombinant human PKC enzyme (e.g., PKCα)
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Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
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Substrate peptide (e.g., Myelin Basic Protein)
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ATP (radiolabeled [γ-32P]ATP or for use with ADP-Glo™ Kinase Assay)
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This compound serial dilutions
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Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation
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96-well plates
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Scintillation counter or luminometer
Procedure:
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Prepare a reaction mixture containing the kinase buffer, recombinant PKC enzyme, substrate peptide, PS, and DAG.
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Add serial dilutions of this compound or DMSO (vehicle control) to the wells of the 96-well plate.
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Add the reaction mixture to the wells.
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Initiate the kinase reaction by adding ATP.
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Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
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Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).
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Quantify the kinase activity by measuring the amount of phosphorylated substrate using a scintillation counter or luminometer.
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Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blot for Downstream PKC Substrate Phosphorylation
This protocol is to assess the on-target activity of this compound in a cellular context.
Materials:
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Cell line of interest
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This compound
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PKC activator (e.g., PMA)
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Primary antibodies (e.g., anti-phospho-MARCKS, anti-total MARCKS, anti-GAPDH)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
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SDS-PAGE gels and blotting apparatus
Procedure:
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Plate cells and allow them to adhere overnight.
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Pre-treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 1 hour).
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Stimulate the cells with a PKC activator (e.g., 100 nM PMA for 15-30 minutes) to induce substrate phosphorylation.
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Wash the cells with ice-cold PBS and lyse them in lysis buffer.
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Determine the protein concentration of the lysates using a BCA or Bradford assay.
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Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% BSA or non-fat milk in TBST.
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Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Visualize the protein bands using a chemiluminescent substrate.
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Strip the membrane and re-probe with an antibody against the total protein and a loading control (e.g., GAPDH) to ensure equal protein loading.
Visualizations
Caption: Simplified Protein Kinase C (PKC) Signaling Pathway.
Caption: Troubleshooting Workflow for Unexpected Results.
Caption: Strategy for Mitigating and Validating Off-Target Effects.
PF-04577806 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of PF-04577806 in cell culture media. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: It is recommended to dissolve this compound in a solvent such as DMSO to prepare a concentrated stock solution.[1] For short-term storage (up to one month), aliquots of the stock solution can be stored at -20°C. For long-term storage (up to six months), it is advisable to store the aliquots at -80°C.[2] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to prepare single-use aliquots.[2]
Q2: What is the expected stability of this compound in cell culture media?
A2: The stability of this compound in cell culture media has not been extensively published. However, the stability of any small molecule in cell culture media can be influenced by several factors, including the formulation of the media, incubation temperature, pH, and the presence of serum or other additives. It is crucial to experimentally determine the stability of this compound under your specific experimental conditions.
Q3: How can I determine the stability of this compound in my specific cell culture setup?
A3: To determine the stability of this compound in your cell culture media, you can perform a time-course experiment. This involves incubating the compound in the media at the desired concentration and temperature (e.g., 37°C) for various durations (e.g., 0, 2, 4, 8, 24, and 48 hours). At each time point, an aliquot of the media is collected and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining concentration of the intact compound.
Q4: What are the common degradation pathways for small molecules like this compound in cell culture media?
A4: Small molecules can degrade in cell culture media through several mechanisms, including hydrolysis, oxidation, and enzymatic degradation by components present in serum (if used). The rate and pathway of degradation are highly dependent on the chemical structure of the compound and the composition of the media. For instance, some compounds are sensitive to light or pH changes in the media.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity of this compound in cell-based assays. | Degradation of the compound in the cell culture media. | Perform a stability study of this compound under your specific assay conditions (media type, serum percentage, incubation time, and temperature). Prepare fresh working solutions from a frozen stock for each experiment. Consider reducing the incubation time if significant degradation is observed. |
| Adsorption of the compound to plasticware. | Use low-protein-binding plates and tubes. Pre-incubating the plates with media containing serum may help to block non-specific binding sites. | |
| Incorrect preparation of stock or working solutions. | Verify the calculations for dilutions. Ensure the compound is fully dissolved in the stock solution. Use a calibrated pipette for accurate measurements. | |
| High variability between replicate wells or experiments. | Inconsistent compound stability or concentration. | Prepare a master mix of the media containing this compound to add to all wells to ensure a uniform concentration. Minimize the time the compound is incubated in the media before being added to the cells, especially if stability is a concern. |
| Cellular metabolism of the compound. | Investigate if the cell line used expresses metabolic enzymes that could modify or inactivate this compound. This can be assessed by analyzing cell lysates and culture supernatant for metabolites using LC-MS. | |
| Precipitation of the compound in the cell culture media. | Poor aqueous solubility of this compound at the working concentration. | Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <0.5%) to avoid toxicity and precipitation.[2] The aqueous solubility of the compound can be a limiting factor. If precipitation is observed, consider lowering the working concentration. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
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This compound
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DMSO (or other appropriate solvent)
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Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
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Sterile microcentrifuge tubes
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Incubator (37°C, 5% CO2)
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HPLC or LC-MS system
Procedure:
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Prepare a 10 mM stock solution of this compound in DMSO.
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Spike the cell culture medium with the this compound stock solution to achieve the final desired concentration (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic to the cells (e.g., ≤ 0.1%).
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Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point.
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Incubate the tubes at 37°C in a 5% CO2 incubator.
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At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator. The 0-hour time point represents the initial concentration.
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Immediately store the collected samples at -80°C until analysis to prevent further degradation.
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Analyze the samples by a validated HPLC or LC-MS method to quantify the concentration of this compound.
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Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
Data Presentation
Table 1: Hypothetical Stability of this compound in DMEM with 10% FBS at 37°C
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | 1.00 | 100 |
| 2 | 0.98 | 98 |
| 4 | 0.95 | 95 |
| 8 | 0.91 | 91 |
| 24 | 0.75 | 75 |
| 48 | 0.58 | 58 |
Visualizations
Signaling Pathway of this compound
This compound is a potent and selective inhibitor of Protein Kinase C (PKC) isoforms, including PKCα, PKCβI, PKCβII, PKCγ, and PKCθ.[3] PKC is a key enzyme in signal transduction pathways that regulate various cellular processes. The diagram below illustrates the canonical PKC signaling pathway and the point of inhibition by this compound.
References
Troubleshooting PF-04577806 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-04577806. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective inhibitor of Protein Kinase C (PKC).[1][2] Its chemical formula is C₂₆H₃₇N₇O₃, and it has a molecular weight of approximately 495.62 g/mol .[1] It is often used in research to investigate the role of PKC in various signaling pathways.
Q2: In what solvents is this compound soluble?
This compound is known to be soluble in dimethyl sulfoxide (DMSO).[1] Its solubility in aqueous solutions like phosphate-buffered saline (PBS) and in other organic solvents such as ethanol is limited. For most biological experiments, it is recommended to first prepare a concentrated stock solution in DMSO.
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound in 100% DMSO. For example, to make a 10 mM stock solution, dissolve 4.96 mg of this compound (assuming 100% purity) in 1 mL of DMSO. It is crucial to ensure the compound is completely dissolved. Gentle warming and vortexing can aid in dissolution.
Q4: I am observing precipitation when I dilute my this compound DMSO stock solution in an aqueous buffer. What should I do?
This is a common issue with compounds that have low aqueous solubility. To mitigate precipitation, it is advisable to perform a serial dilution of the DMSO stock solution into the aqueous buffer. Ensure that the final concentration of DMSO in your experimental medium is low (typically less than 0.5%) to avoid solvent-induced artifacts. Adding the concentrated stock solution directly to a large volume of aqueous buffer can cause the compound to crash out of solution.
Troubleshooting Guide
Issue: this compound powder is not dissolving in my chosen solvent.
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Question: I am trying to dissolve this compound powder, but it is not going into solution. What steps can I take?
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Answer:
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Verify the Solvent: Confirm that you are using an appropriate solvent. This compound is most readily soluble in DMSO.[1] Attempting to dissolve it directly in aqueous buffers or ethanol will likely be unsuccessful.
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Increase Temperature: Gentle warming (e.g., to 37°C) can help increase the rate of dissolution. However, be cautious about potential compound degradation at higher temperatures.
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Mechanical Agitation: Use a vortex mixer or sonicator to aid in the dissolution process. Ensure the vial is securely capped to prevent aerosolization.
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Check Compound Purity: Impurities can sometimes affect solubility. If possible, verify the purity of your compound.
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Issue: My this compound solution appears cloudy or has visible particulates.
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Question: After dissolving this compound, my solution is not clear. What could be the cause and how can I fix it?
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Answer:
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Incomplete Dissolution: The cloudiness may indicate that the compound is not fully dissolved. Try the methods mentioned above (warming, vortexing, sonicating) to encourage complete dissolution.
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Precipitation upon Dilution: If the cloudiness appeared after diluting a stock solution, it is likely due to the compound precipitating out of the less favorable solvent. Refer to the FAQ on preventing precipitation during dilution.
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Contamination: Ensure that your solvent and labware are clean and free of contaminants that could be causing the turbidity.
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Filtration: If you suspect particulate matter that is not the compound itself, you can filter the solution through a 0.22 µm syringe filter. However, be aware that this could potentially remove some of your dissolved compound if it is not fully in solution.
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Data Presentation
Solubility Profile of this compound
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | ≥ 20 mg/mL (Estimated) | Recommended solvent for stock solutions. |
| Ethanol | Poorly soluble | Not recommended as a primary solvent. |
| PBS (pH 7.4) | Practically insoluble | Direct dissolution in aqueous buffers is not feasible. |
| Water | Insoluble |
Experimental Protocols
Protocol for Determining the Equilibrium Solubility of this compound
This protocol is based on the widely used shake-flask method.
Materials:
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This compound powder
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Selected solvent (e.g., DMSO, Ethanol)
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Glass vials with screw caps
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Orbital shaker or vortex mixer
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Temperature-controlled incubator
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Centrifuge
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Syringes and 0.22 µm syringe filters (chemically compatible with the solvent)
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High-performance liquid chromatography (HPLC) system
Methodology:
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Add an excess amount of this compound powder to a glass vial containing a known volume of the solvent.
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Securely cap the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C).
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Shake the mixture for 24-48 hours to ensure equilibrium is reached.
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After the incubation period, visually inspect the vial to confirm the presence of undissolved solid.
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Centrifuge the vial at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
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Carefully collect the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This is your saturated solution.
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Prepare a series of dilutions of the saturated solution and analyze them using a validated HPLC method to determine the concentration of this compound.
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The concentration of the undiluted, filtered supernatant is the equilibrium solubility of this compound in that solvent at the specified temperature.
Visualizations
Signaling Pathway
Caption: Simplified Protein Kinase C (PKC) Signaling Pathway.
Experimental Workflows
Caption: Troubleshooting Workflow for this compound Solubility.
References
How to prevent PF-04577806 degradation in experiments
Welcome to the technical support center for the potent and selective Protein Kinase C (PKC) inhibitor, PF-04577806. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its degradation and to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Q1: My this compound solution appears to have lost activity. What could be the cause?
A1: Loss of activity is often due to improper storage or handling. Here are some potential causes and solutions:
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Improper Storage: this compound is sensitive to temperature fluctuations. Ensure you are following the recommended storage conditions. For long-term storage, it is advisable to store the compound at -20°C in a desiccated environment.[1] For short-term storage, 0°C is acceptable.[1]
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Repeated Freeze-Thaw Cycles: Aliquoting your stock solution into smaller, single-use volumes is highly recommended to avoid the degradation that can occur with repeated freezing and thawing.
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Moisture Contamination: this compound should be stored in a desiccated environment.[1] The primary solvent, DMSO, is hygroscopic (absorbs moisture from the air). Moisture can lead to hydrolysis of the compound and reduce the solubility of similar compounds.[2] Always use fresh, high-quality, anhydrous DMSO for preparing your stock solutions.
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Extended Storage in Solution: While powder can be stable for years under proper conditions, solutions are much less stable. For a similar PKC inhibitor, Sotrastaurin, it is recommended to store solutions for no longer than one month at -20°C or one year at -80°C.[2] It is prudent to apply similar caution to this compound solutions.
Q2: I observed precipitation in my this compound stock solution. What should I do?
A2: Precipitation can occur for several reasons:
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Low Temperature: DMSO can freeze at temperatures just below room temperature (18.5°C). If you store your DMSO stock solution at 4°C or on ice for an extended period, the solvent may solidify, causing the compound to precipitate. Gently warm the solution to room temperature and vortex to redissolve.
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Moisture in DMSO: As mentioned, moisture absorbed by DMSO can reduce the solubility of the compound.[2] Ensure you are using anhydrous DMSO.
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Supersaturation: If you have prepared a highly concentrated stock solution, it may be prone to precipitation. If the compound does not fully redissolve upon warming and vortexing, you may need to prepare a new stock solution at a slightly lower concentration.
Q3: How should I prepare my working solutions of this compound for cell-based assays?
A3: When preparing working solutions from your DMSO stock for cell-based assays, it's crucial to consider the final DMSO concentration. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is always best to determine the specific tolerance of your cell line. To minimize DMSO-induced artifacts, prepare a dilution series in your cell culture medium, ensuring the final DMSO concentration is consistent across all treatments, including the vehicle control.
Q4: I am seeing inconsistent results between experiments. How can I improve reproducibility?
A4: Inconsistent results can stem from various factors related to compound handling and experimental setup:
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Freshness of Solutions: Always prepare fresh dilutions of this compound in your aqueous experimental buffer or cell culture medium immediately before use. The stability of this compound in aqueous solutions over extended periods has not been well-characterized.
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Light Exposure: While there is no specific data on the light sensitivity of this compound, it is good laboratory practice to protect solutions of organic compounds from direct light by using amber vials or covering tubes with foil.
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pH of Aqueous Buffers: The stability of small molecules can be pH-dependent. Ensure the pH of your buffers is consistent between experiments. While specific pH stability data for this compound is unavailable, significant deviations from a neutral pH could potentially lead to degradation.
Best Practices for Handling and Storage
To ensure the integrity and stability of this compound in your experiments, adhere to the following best practices.
Storage Conditions
Proper storage is critical to prevent degradation. The following table summarizes the recommended storage conditions for this compound and a similar PKC inhibitor, Sotrastaurin, which can be used as a precautionary guideline.
| Compound | Form | Storage Temperature | Duration | Additional Notes |
| This compound | Powder | -20°C | Long-term | Desiccated[1] |
| Powder | 0°C | Short-term | Desiccated[1] | |
| In DMSO | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. Use anhydrous DMSO. | |
| In DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Use anhydrous DMSO. |
*Based on stability data for the similar PKC inhibitor, Sotrastaurin.[2]
Solution Preparation
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Solvent Selection: this compound is soluble in DMSO.[1] Use high-purity, anhydrous DMSO to prepare your initial stock solution.
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Stock Solution Concentration: Prepare a concentrated stock solution (e.g., 10 mM) in DMSO. This allows for small volumes to be used for preparing working solutions, minimizing the final DMSO concentration in your experiments.
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Aliquoting: After preparing the stock solution, immediately aliquot it into single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and exposure to air and moisture.
Experimental Protocols
Protocol for Preparing this compound Stock Solution
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Warm the Compound: Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.
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Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).
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Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used if necessary.
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Aliquoting and Storage: Aliquot the stock solution into smaller, single-use vials. Store the aliquots at -80°C for long-term storage.
Diagrams
Signaling Pathway
Experimental Workflow
References
Technical Support Center: PF-04577806 Cytotoxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding PF-04577806-induced cytotoxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Protein Kinase C (PKC). It functions by competing with ATP to bind to the catalytic domain of PKC, thereby preventing the phosphorylation of its downstream target proteins. This inhibition can affect various cellular processes, including proliferation, differentiation, and survival.
Q2: We are observing significant cytotoxicity in our primary cell cultures after treatment with this compound. What are the potential causes?
Several factors could contribute to high cytotoxicity:
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High Concentration: The concentration of this compound used may be above the cytotoxic threshold for your specific primary cell type.
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Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at certain concentrations.
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Cell Type Sensitivity: Primary cells, being more sensitive than immortalized cell lines, may exhibit a narrow therapeutic window for this compound.
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Off-Target Effects: At higher concentrations, the inhibitor might have off-target effects, leading to cytotoxicity.
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PKC Isoform Dependence: The specific PKC isoforms expressed in your primary cells and their importance for cell survival will influence the cytotoxic response.
Q3: How can I reduce the cytotoxicity of this compound in my experiments?
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Dose-Response Curve: Perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) for your specific primary cell type. This will help you identify a concentration that inhibits PKC without causing excessive cell death.
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Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is below the toxic level for your cells (typically <0.1%).
-
Reduce Exposure Time: Shorter incubation times with this compound may be sufficient to observe the desired inhibitory effect while minimizing cytotoxicity.
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Use a Different Primary Cell Type: If feasible, consider using a primary cell type that is less sensitive to PKC inhibition.
Q4: Are there any published cytotoxicity data for this compound in primary cells?
Troubleshooting Guides
Guide 1: High Background Signal in Cytotoxicity Assay
Problem: You are observing a high background signal in your colorimetric or fluorometric cytotoxicity assay (e.g., MTT, LDH).
| Possible Cause | Troubleshooting Step |
| Media Components | Use phenol red-free media, as it can interfere with absorbance readings. Ensure serum in the media is heat-inactivated to reduce non-specific enzyme activity. |
| Compound Interference | Run a control with this compound in cell-free media to check if the compound itself reacts with the assay reagents. |
| Microbial Contamination | Visually inspect cultures for any signs of bacterial or fungal contamination. Use sterile techniques and consider testing for mycoplasma. |
Guide 2: Inconsistent Results Between Experiments
Problem: You are observing high variability in cytotoxicity results from one experiment to the next.
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | Use primary cells at a consistent and low passage number for all experiments, as their characteristics can change with passaging. |
| Cell Seeding Density | Ensure a uniform cell seeding density across all wells and plates. Perform a cell count before each experiment. |
| Compound Stability | Prepare fresh stock solutions of this compound for each experiment, as the compound may degrade over time in solution. |
Quantitative Data Summary
As specific CC50 values for this compound in primary cells are not publicly available, the following table provides a template for how to present such data once determined experimentally.
Table 1: Example Cytotoxicity (CC50) of this compound in Various Primary Cell Cultures
| Primary Cell Type | Assay | Incubation Time (hours) | CC50 (µM) |
| Human Umbilical Vein Endothelial Cells (HUVEC) | MTT | 24 | Data to be determined |
| Human Retinal Pigment Epithelial (RPE) Cells | LDH | 48 | Data to be determined |
| Rat Primary Cortical Neurons | Annexin V/PI | 72 | Data to be determined |
Note: The above values are placeholders and should be replaced with experimentally derived data.
Experimental Protocols
Protocol 1: Determination of CC50 using MTT Assay
This protocol is for assessing cell viability by measuring the metabolic activity of mitochondria.
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Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 value.
Protocol 2: Assessment of Membrane Integrity using LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.[1][2][3][4]
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (cells lysed with a detergent) and a negative control (vehicle-treated cells).
Protocol 3: Detection of Apoptosis using Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7][8]
-
Cell Seeding and Treatment: Culture and treat cells with this compound in a suitable culture vessel (e.g., 6-well plate).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent to avoid membrane damage.
-
Staining: Wash the cells with cold PBS and then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.
Visualization of Signaling Pathways and Workflows
Caption: Simplified Protein Kinase C (PKC) signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for addressing this compound-induced cytotoxicity in primary cell cultures.
References
- 1. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencellonline.com [sciencellonline.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. LDH cytotoxicity assay [protocols.io]
- 5. bosterbio.com [bosterbio.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. biologi.ub.ac.id [biologi.ub.ac.id]
Interpreting unexpected results with PF-04577806
This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting unexpected results when working with PF-04577806, a potent and selective Protein Kinase C (PKC) inhibitor.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Lower-than-Expected Efficacy in a Cell-Based Assay
You've treated your cells with this compound, but you are not observing the expected phenotypic change or the inhibition of a downstream signaling event.
| Potential Cause | Troubleshooting Step |
| Compound Solubility | This compound is soluble in DMSO. Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity. Visually inspect for any precipitation of the compound in your media. If solubility is suspected to be an issue, brief sonication of the stock solution may aid dissolution.[1] |
| Compound Stability | The compound may be unstable in your cell culture medium or rapidly metabolized by the cells. Evaluate the stability of this compound under your specific experimental conditions. |
| Cell Permeability | The compound may have poor cell permeability, leading to a discrepancy between its biochemical potency and its cellular activity.[2] Consider performing a cellular target engagement assay to confirm the compound is reaching its intracellular target. |
| Assay Conditions | The concentration of the inhibitor may be too low. Perform a dose-response experiment to determine the IC50 in your specific cell line and assay.[1] |
| Cell Line Specificity | The expression levels and activation status of PKC isoforms can vary between cell lines. Confirm that your chosen cell line has an active PKC signaling pathway that is sensitive to this compound.[1] |
Issue 2: High Variability Between Replicate Wells in an In Vitro Kinase Assay
Your replicate wells in a PKC kinase assay show significant variation, making it difficult to interpret the inhibitory effect of this compound.
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure your pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting. Prepare a master mix of reagents to be dispensed across the plate to minimize pipetting errors.[3][4] |
| Inadequate Mixing | Gently and thoroughly mix all reagents after addition, particularly the enzyme and the inhibitor.[3] |
| Edge Effects | The outer wells of a microplate are more prone to evaporation and temperature fluctuations. Avoid using these wells or fill them with buffer or water to minimize edge effects.[3][4] |
| Inconsistent Incubation Times | Use a multi-channel pipette or an automated liquid handler to start and stop reactions simultaneously.[4] |
| Reagent Quality | Ensure the purity of your PKC enzyme, substrate, and ATP.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and ATP-competitive inhibitor of Protein Kinase C (PKC). It shows potent inhibitory activity towards several PKC isoforms.
Q2: What are the known IC50 values for this compound against different PKC isoforms?
A2: The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against various PKC isoforms.
| PKC Isoform | IC50 (nM) |
| PKCα | 2.4 |
| PKCβI | 8.1 |
| PKCβII | 6.9 |
| PKCγ | 45.9 |
| PKCθ | 29.5 |
Data sourced from publicly available information.[1]
Q3: How can I investigate potential off-target effects of this compound?
A3: While this compound is a selective PKC inhibitor, off-target effects are a possibility with any kinase inhibitor.[5][6] To investigate this, you can:
-
Use a structurally different PKC inhibitor: If an observed phenotype persists with multiple, distinct PKC inhibitors, it is more likely to be an on-target effect.[2]
-
Perform a kinome-wide selectivity screen: Submitting this compound for a commercial kinase screening service can provide a comprehensive profile of its binding affinity against a large panel of kinases.[2]
-
Rescue experiment: Transfect cells with a PKC mutant that is resistant to this compound. If the phenotype is rescued, it is likely an on-target effect.[2]
Q4: My in vitro IC50 value for this compound is significantly different from the published values. What could be the reason?
A4: Discrepancies in IC50 values can arise from differences in assay conditions.[3] Key factors include:
-
ATP Concentration: In vitro kinase assays are often performed at ATP concentrations lower than physiological levels, which can enhance inhibitor potency.[4] Your assay's ATP concentration might differ from that used in the original studies.
-
Enzyme and Substrate Concentrations: The concentrations of the PKC enzyme and the substrate can influence the apparent IC50 value.
-
Buffer Composition: The pH, ionic strength, and presence of additives in the reaction buffer can affect inhibitor binding and enzyme activity.[3]
Experimental Protocols
Protocol 1: In Vitro PKC Kinase Activity Assay (ELISA-based)
This protocol is a general guideline for determining the inhibitory activity of this compound on a specific PKC isoform using an ELISA-based method.[7]
Materials:
-
Recombinant human PKC enzyme
-
Specific synthetic peptide substrate for PKC
-
This compound
-
ATP
-
Assay buffer
-
Antibody that recognizes the phosphorylated form of the substrate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound.
-
To the wells of a microplate, add the PKC enzyme, the peptide substrate, and the this compound dilution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction.
-
Add the phospho-specific antibody.
-
Add a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Add the substrate for the detection enzyme and measure the signal using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Cellular Assay for PKC Activity (Western Blot)
This protocol describes how to assess the inhibitory effect of this compound on PKC activity within a cellular context by analyzing the phosphorylation of a downstream substrate.[8]
Materials:
-
Cell line with a known active PKC signaling pathway
-
This compound
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Cell lysis buffer
-
Primary antibody specific for the phosphorylated form of a known PKC substrate (e.g., phospho-MARCKS)
-
Primary antibody against the total protein of the substrate (as a loading control)
-
Secondary antibodies
-
Western blot imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound for a predetermined time.
-
Stimulate the PKC pathway with a known activator like PMA.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with the primary antibody against the phosphorylated substrate.
-
Probe a separate membrane or strip and re-probe the same membrane with the antibody against the total substrate for a loading control.
-
Incubate with the appropriate secondary antibodies.
-
Visualize the bands using a western blot imaging system and quantify the band intensities to determine the extent of inhibition.
Visualizations
Caption: Simplified Protein Kinase C (PKC) signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. benchchem.com [benchchem.com]
PF-04577806 experimental variability and controls
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with PF-04577806, a potent and selective Protein Kinase C (PKC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and ATP-competitive inhibitor of Protein Kinase C (PKC) isoforms. It exhibits high affinity for conventional and novel PKC isoforms, thereby blocking their kinase activity and downstream signaling.
Q2: Which PKC isoforms are most potently inhibited by this compound?
A2: this compound shows potent inhibitory activity against PKCα, PKCβI, PKCβII, PKCγ, and PKCθ.
Q3: What is the solubility and recommended storage for this compound?
A3: this compound is soluble in DMSO. For long-term storage, it should be kept at -20°C and desiccated. Short-term storage at 0°C is also acceptable.
Q4: What are the key downstream signaling pathways affected by this compound?
A4: By inhibiting PKC, this compound can modulate the activity of numerous downstream signaling pathways involved in cell proliferation, differentiation, and apoptosis. Key effector pathways include the RAS-RAF-MEK-ERK MAPK and AKT-PI3K-mTOR pathways. Inhibition of PKC can also affect the activation of transcription factors such as AP-1 and NF-κB.
Q5: What are the known applications of this compound in research?
A5: this compound has been investigated for its potential to reverse retinal vascular leakage in diabetic models, making it a valuable tool for studying diabetic retinopathy and other conditions characterized by increased vascular permeability.
Troubleshooting Guides
Issue 1: High variability in in vitro kinase assay results.
-
Question: I am observing inconsistent IC50 values for this compound in my in vitro kinase assays. What could be the cause?
-
Answer:
-
ATP Concentration: As this compound is an ATP-competitive inhibitor, its apparent IC50 value is highly dependent on the ATP concentration in the assay. Ensure that you are using a consistent ATP concentration across all experiments, ideally at or near the Km value for the specific PKC isoform.
-
Enzyme Activity: The activity of recombinant PKC can vary between batches and may decrease with improper storage. Ensure the enzyme is active and use it at a concentration that results in a linear reaction rate.
-
Compound Solubility: Poor solubility of this compound in the aqueous assay buffer can lead to inconsistent effective concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Pipetting Accuracy: Inconsistent pipetting, especially of small volumes, can introduce significant error. Use calibrated pipettes and appropriate techniques to ensure accuracy.
-
Issue 2: Unexpected or lack of effect in cell-based assays.
-
Question: I am not observing the expected phenotype after treating my cells with this compound. What should I check?
-
Answer:
-
Cell Permeability: Ensure that this compound is able to effectively penetrate the cell membrane of your specific cell line to reach its intracellular target.
-
PKC Isoform Expression: Verify that your cell line expresses the PKC isoforms targeted by this compound at sufficient levels. This can be checked by Western blot or qPCR.
-
Activation of Compensatory Pathways: Inhibition of one signaling pathway can sometimes lead to the activation of compensatory pathways. Investigate whether alternative signaling cascades are being activated in response to PKC inhibition.
-
Compound Stability: Ensure that this compound is stable in your cell culture medium for the duration of the experiment. Degradation of the compound will lead to a loss of activity.
-
Issue 3: High background in Western blots for phosphorylated PKC substrates.
-
Question: My Western blots for phosphorylated PKC substrates show high background, making it difficult to interpret the results. How can I improve this?
-
Answer:
-
Blocking Buffer: When probing for phosphoproteins, avoid using non-fat dry milk as a blocking agent as it contains phosphoproteins (casein) that can cause high background. Use Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) instead.
-
Phosphatase Inhibitors: It is crucial to include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target proteins.
-
Antibody Specificity: Ensure that your primary antibody is specific for the phosphorylated form of the substrate and has been validated for Western blotting. Run appropriate controls, such as treating a lysate with a phosphatase, to confirm antibody specificity.
-
Washing Steps: Increase the number and duration of washing steps with TBST after primary and secondary antibody incubations to reduce non-specific binding.
-
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound against PKC Isoforms
| PKC Isoform | IC50 (nM) |
| PKCα | 2.4 |
| PKCβI | 8.1 |
| PKCβII | 6.9 |
| PKCγ | 45.9 |
| PKCθ | 29.5 |
Data represents the concentration of this compound required to inhibit 50% of the activity of the respective PKC isoform in an in vitro kinase assay.
Table 2: Representative Data on the Effect of a Selective PKCβ Inhibitor on Retinal Hemodynamics in a Diabetic Rat Model
| Treatment Group | Dose (mg/kg/day) | Retinal Mean Circulation Time (seconds) |
| Non-diabetic Control | 0 | 1.1 ± 0.1 |
| Diabetic Control | 0 | 1.8 ± 0.2 |
| PKCβ Inhibitor | 0.1 | 1.6 ± 0.2 |
| PKCβ Inhibitor | 1 | 1.3 ± 0.1 |
| PKCβ Inhibitor | 10 | 1.2 ± 0.1 |
This table presents representative data showing the effect of a selective PKCβ inhibitor on the increased retinal mean circulation time in streptozotocin-induced diabetic rats, demonstrating a dose-dependent amelioration of this diabetes-induced abnormality.
Experimental Protocols
Protocol 1: In Vitro PKC Kinase Assay (Non-Radioactive)
This protocol is a general guideline for a non-radioactive, ELISA-based PKC kinase activity assay.
Materials:
-
Purified, active PKC enzyme
-
PKC substrate peptide (e.g., a peptide with a PKC consensus sequence) pre-coated on a 96-well plate
-
This compound
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP solution
-
Phospho-specific antibody that recognizes the phosphorylated substrate
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in Kinase Assay Buffer. Include a DMSO-only vehicle control.
-
Add 50 µL of the diluted this compound or vehicle control to the wells of the substrate-coated 96-well plate.
-
Add 25 µL of the purified PKC enzyme (diluted in Kinase Assay Buffer) to each well.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding 25 µL of ATP solution (at a final concentration near the Km for the PKC isoform) to each well.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction by washing the wells three times with a wash buffer (e.g., TBST).
-
Add 100 µL of the phospho-specific primary antibody (diluted in blocking buffer, e.g., 3% BSA in TBST) to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the wells five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (15-30 minutes).
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Western Blot for Phosphorylated PKC Substrates
This protocol provides a general procedure for detecting changes in the phosphorylation of PKC substrates in cell lysates.
Materials:
-
Cell culture and treatment reagents (including this compound and a PKC activator like Phorbol 12-myristate 13-acetate - PMA)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (5% BSA in TBST)
-
Primary antibody against the phosphorylated PKC substrate
-
Primary antibody against the total PKC substrate (for loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells and grow to the desired confluency.
-
Pre-treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).
-
Stimulate the cells with a PKC activator (e.g., PMA) for a short period (e.g., 15-30 minutes) to induce substrate phosphorylation. Include an unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold Lysis Buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using the BCA Protein Assay Kit.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated PKC substrate (diluted in 5% BSA in TBST) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total PKC substrate to confirm equal protein loading.
Mandatory Visualization
Caption: PKC signaling pathway and the inhibitory action of this compound.
Long-term stability of PF-04577806 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the long-term stability of PF-04577806 stock solutions. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q2: What are the optimal storage conditions for long-term stability of this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions at -20°C and desiccated. For short-term storage, 0°C is acceptable.[1] To minimize the effects of freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: How can I assess the stability of my this compound stock solution over time?
A3: The stability of your stock solution can be assessed by periodically measuring its concentration and purity using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A decrease in the main peak area and the appearance of new peaks can indicate degradation. Biological activity can also be re-assessed using a relevant kinase assay.
Q4: What are the potential signs of this compound degradation in my stock solution?
A4: Visual signs of degradation can include color change or the presence of precipitates in the solution upon thawing. Analytically, degradation is indicated by a decrease in the purity of the compound as determined by HPLC and a potential decrease in its inhibitory activity in functional assays.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in experiments.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity | 1. Degradation of this compound stock solution: Improper storage or multiple freeze-thaw cycles may have led to compound degradation. 2. Inaccurate concentration: Errors in initial weighing or dilution can lead to a lower than expected final concentration. | 1. Verify stock solution integrity: Prepare fresh dilutions from a new aliquot of the stock solution. If the issue persists, prepare a fresh stock solution from solid compound. Consider performing an analytical check of the stock solution's concentration and purity via HPLC. 2. Re-prepare stock solution: Carefully prepare a new stock solution, ensuring accurate measurement of the compound and solvent. |
| Precipitation of the compound in aqueous media | Low aqueous solubility: this compound, like many kinase inhibitors, has limited solubility in aqueous solutions. The final concentration of DMSO from the stock solution may be too low to maintain solubility. | Optimize final DMSO concentration: Ensure the final concentration of DMSO in the assay medium is sufficient to maintain solubility but remains below a level that is toxic to the cells (typically ≤ 0.5%). Gentle warming and vortexing of the final solution may also help. |
| Variability between experimental replicates | 1. Incomplete dissolution: The compound may not be fully dissolved in the stock solution or the final assay medium. 2. Adsorption to plasticware: The compound may adsorb to the surface of pipette tips or microplates. | 1. Ensure complete dissolution: After thawing, ensure the stock solution is brought to room temperature and vortexed thoroughly before making dilutions. 2. Use low-adhesion plasticware: Utilize low-retention pipette tips and non-binding microplates to minimize loss of the compound. |
Data on Long-Term Stability
While specific public data on the long-term stability of this compound is limited, the following table provides a general expectation for the stability of a kinase inhibitor stock solution prepared in DMSO and stored under recommended conditions. Actual stability should be experimentally verified.
| Storage Condition | Solvent | Duration | Expected Purity (HPLC) | Notes |
| -20°C, Desiccated | DMSO | 6 months | >98% | Recommended for long-term storage. Aliquoting is advised to avoid repeated freeze-thaw cycles. |
| -20°C, Desiccated | DMSO | 12 months | >95% | Purity should be periodically checked. |
| 4°C | DMSO | 1 week | >98% | Suitable for short-term storage of working solutions. |
| Room Temperature | DMSO | 24 hours | >95% | Not recommended for storage; solutions should be prepared fresh for daily use. |
Experimental Protocols
Protocol for Assessing the Long-Term Stability of this compound Stock Solutions
Objective: To determine the stability of a this compound stock solution in DMSO over time at -20°C.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
HPLC system with a C18 column
-
Mobile phase (e.g., acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid)
-
Low-retention microtubes
-
Calibrated analytical balance and pipettes
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh a sufficient amount of solid this compound.
-
Dissolve the compound in anhydrous DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, take an aliquot of the stock solution.
-
Perform an HPLC analysis to determine the initial purity and peak area of this compound. This will serve as the baseline (T=0).
-
The remaining stock solution should be aliquoted into multiple single-use, low-retention microtubes.
-
-
Storage:
-
Store the aliquots at -20°C in a desiccated environment.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 1, 3, 6, and 12 months), remove one aliquot from storage.
-
Allow the aliquot to thaw completely and reach room temperature.
-
Vortex the solution gently to ensure homogeneity.
-
Perform HPLC analysis under the same conditions as the initial analysis.
-
-
Data Analysis:
-
Compare the peak area and purity of this compound at each time point to the T=0 data.
-
Calculate the percentage of degradation over time.
-
Monitor for the appearance of any new peaks, which would indicate degradation products.
-
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Experimental workflow for stability assessment of this compound.
Caption: Simplified Protein Kinase C (PKC) signaling pathway.
References
Validation & Comparative
A Comparative Guide to PF-04577806 and Other Key Protein Kinase C Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the protein kinase C (PKC) inhibitor PF-04577806 with other notable alternatives in the field. This document provides a data-driven overview of their performance, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.
Protein kinase C (PKC) represents a family of serine/threonine kinases that are pivotal in regulating a wide array of cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[1] Dysregulation of PKC signaling is implicated in various diseases, most notably cancer and diabetic complications, making PKC an attractive therapeutic target.[1][2] This guide focuses on this compound, a potent and selective ATP-competitive PKC inhibitor, and compares its inhibitory profile and cellular effects with other well-characterized PKC inhibitors: Sotrastaurin (AEB071), Enzastaurin, Ruboxistaurin, Gö 6983, and Bisindolylmaleimide I.
Comparative Analysis of Inhibitor Potency and Selectivity
The following tables summarize the in vitro potency of this compound and other selected PKC inhibitors against various PKC isoforms. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitor constant) values, are compiled from various publicly available sources and commercial suppliers. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.
| Inhibitor | PKCα | PKCβI | PKCβII | PKCγ | PKCδ | PKCε | PKCζ | PKCη | PKCθ |
| This compound | 2.4 nM | 8.1 nM | 6.9 nM | 45.9 nM | - | - | - | - | 29.5 nM |
| Sotrastaurin (AEB071) | 0.95 nM (Ki) | 0.64 nM (Ki) | 0.64 nM (Ki) | - | 2.1 nM (Ki) | 3.2 nM (Ki) | Inactive | 1.8 nM (Ki) | 0.22 nM (Ki) |
| Enzastaurin | 39 nM | 6 nM | 6 nM | 83 nM | - | 110 nM | - | - | - |
| Ruboxistaurin | 360 nM | 4.7 nM | 5.9 nM | 300 nM | 250 nM | - | >100 µM | 52 nM | - |
| Gö 6983 | 7 nM | 7 nM | 7 nM | 6 nM | 10 nM | - | 60 nM | - | - |
| Bisindolylmaleimide I | 20 nM | 17 nM | 16 nM | 20 nM | - | - | - | - | - |
Broader Kinase Selectivity Profiles
To assess the specificity of these compounds, it is crucial to evaluate their activity against a broader panel of protein kinases. While comprehensive head-to-head screening data is limited in the public domain, available information suggests varying degrees of selectivity.
-
This compound is described as a selective PKC inhibitor.
-
Sotrastaurin (AEB071) is a potent, pan-PKC inhibitor, but is inactive against PKCζ.[3] It has been profiled against a large panel of kinases, demonstrating selectivity for PKC isotypes.
-
Enzastaurin is a selective inhibitor of PKCβ.[4] It also shows inhibitory activity against other kinases like GSK3β.[5]
-
Ruboxistaurin is a highly selective inhibitor for the PKCβ isoform.[6]
-
Gö 6983 is a broad-spectrum PKC inhibitor, but it does not inhibit PKCμ at concentrations where it inhibits other isoforms.
-
Bisindolylmaleimide I (GF109203X) shows high selectivity for PKC over other kinases like EGFR, PDGFR, and the insulin receptor.[7]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of PKC inhibitors are mediated through their modulation of specific intracellular signaling cascades.
This compound
While specific downstream signaling pathways for this compound are not extensively detailed in the provided search results, its potent inhibition of multiple PKC isoforms suggests a broad impact on PKC-mediated signaling events.
Sotrastaurin (AEB071)
Sotrastaurin exerts its effects, particularly in the context of immunology, by inhibiting T-cell activation. It achieves this by blocking the canonical NF-κB and NFAT (Nuclear Factor of Activated T-cells) signaling pathways, which are crucial for the transcription of genes involved in T-cell proliferation and cytokine production.[8]
Enzastaurin
Enzastaurin is known to inhibit the PKCβ/PI3K/AKT signaling pathway.[9] This pathway is critical for cell proliferation, survival, and angiogenesis in various cancers. By inhibiting PKCβ, Enzastaurin can suppress downstream signaling through AKT and its targets, such as GSK3β, leading to reduced tumor growth and induction of apoptosis.[10]
Ruboxistaurin
In the context of diabetic complications, Ruboxistaurin has been shown to modulate the TGF-β1/Smad signaling pathway.[11] Hyperglycemia-induced activation of PKCβ can lead to increased expression of TGF-β1, a key mediator of fibrosis. By selectively inhibiting PKCβ, Ruboxistaurin can attenuate the downstream signaling cascade involving Smad proteins, thereby reducing the expression of fibrotic genes.[12]
Experimental Protocols
Detailed experimental protocols are essential for the accurate interpretation and replication of results. Below are generalized workflows for common assays used to characterize PKC inhibitors.
In Vitro Kinase Assay (Radiometric Filter Binding Assay)
This assay directly measures the phosphorylation of a substrate by a kinase and is considered a gold standard for determining inhibitor potency.[13]
Protocol Outline:
-
Reaction Setup: A reaction mixture is prepared containing the specific PKC isoform, a suitable substrate (e.g., myelin basic protein or a synthetic peptide), the test inhibitor at various concentrations, and a buffer solution.
-
Initiation: The kinase reaction is initiated by the addition of [γ-³²P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unincorporated [γ-³²P]ATP, typically by spotting the reaction mixture onto phosphocellulose paper which binds the substrate.
-
Washing: The paper is washed to remove unbound ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the effect of inhibitors on cell viability and proliferation.
Protocol Outline:
-
Cell Seeding: Cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Inhibitor Treatment: The cells are then treated with the PKC inhibitor at a range of concentrations.
-
Incubation: The plate is incubated for a period that allows for multiple cell divisions (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized using a suitable solvent, such as DMSO.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance is proportional to the number of viable cells. The effect of the inhibitor on cell proliferation is determined by comparing the absorbance of treated wells to untreated control wells.
Conclusion
This compound emerges as a potent inhibitor of several classical and novel PKC isoforms. Its inhibitory profile suggests it may have broad effects on PKC-mediated signaling. In comparison, other inhibitors like Sotrastaurin, Enzastaurin, and Ruboxistaurin exhibit more targeted activities, with Sotrastaurin primarily affecting T-cell signaling, Enzastaurin targeting the PKCβ/PI3K/AKT pathway often dysregulated in cancer, and Ruboxistaurin showing promise in mitigating diabetic complications through its action on the TGF-β1/Smad pathway. The broader spectrum inhibitors, Gö 6983 and Bisindolylmaleimide I, are valuable research tools for elucidating the roles of multiple PKC isoforms in various cellular processes.
The choice of a PKC inhibitor for a specific research application will depend on the desired selectivity profile and the biological context under investigation. The data and methodologies presented in this guide are intended to provide a foundation for informed decision-making in the selection and application of these powerful research tools. Further head-to-head comparative studies, particularly those including comprehensive kinase selectivity profiling, will be invaluable in further delineating the unique therapeutic potential of each of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein kinase C inhibition and diabetic retinopathy: a shot in the dark at translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. The potent protein kinase C-selective inhibitor AEB071 (sotrastaurin) represents a new class of immunosuppressive agents affecting early T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Protein kinase C inhibitors in the treatment of diabetic retinopathy. Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ruboxistaurin attenuates diabetic nephropathy via modulation of TGF-β1/Smad and GRAP pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
A Comparative Analysis of PF-04577806 and Ruboxistaurin for the Treatment of Diabetic Retinopathy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two protein kinase C (PKC) inhibitors, PF-04577806 and ruboxistaurin, in the context of diabetic retinopathy. The information presented is based on available preclinical and clinical data, with a focus on quantitative outcomes and experimental methodologies to aid in research and development decisions.
Mechanism of Action and Signaling Pathway
Both this compound and ruboxistaurin target the protein kinase C (PKC) family of enzymes. In diabetic conditions, hyperglycemia leads to the activation of the diacylglycerol (DAG)-PKC pathway. Specifically, the PKCβ isoform is implicated in the pathogenesis of microvascular complications, including increased vascular permeability, inflammation, and angiogenesis, which are hallmarks of diabetic retinopathy. By inhibiting PKCβ, these compounds aim to mitigate the downstream effects of this pathway.
Quantitative Efficacy Data
The following tables summarize the available quantitative data for this compound (preclinical) and ruboxistaurin (preclinical and clinical).
Table 1: Preclinical Efficacy of this compound
| Parameter | Model | Treatment | Result |
| PKC Isoform Inhibition (IC50) | Biochemical Assay | This compound | PKCα: 2.4 nMPKCβI: 8.1 nMPKCβII: 6.9 nMPKCγ: 45.9 nMPKCθ: 29.5 nM[1] |
| Retinal Vascular Leakage | Streptozotocin-induced diabetic rats | This compound (oral administration) | Ameliorated retinal vascular leakage[2] |
Table 2: Preclinical and Clinical Efficacy of Ruboxistaurin
| Parameter | Study/Model | Treatment | Result |
| PKC Isoform Inhibition (IC50) | Biochemical Assay | Ruboxistaurin | PKCβI: 4.7 nMPKCβII: 5.9 nM[3] |
| Retinal Hemodynamics | Diabetic Rats | Ruboxistaurin | Ameliorated diabetes-induced retinal hemodynamic abnormalities[4] |
| Sustained Moderate Visual Loss (≥15 letters) | PKC-DRS2 (36 months) | Ruboxistaurin (32 mg/day) | 5.5% of patients vs. 9.1% in placebo group (40% risk reduction, P = 0.034)[2][5] |
| Mean Change in Visual Acuity | PKC-DRS2 (36 months) | Ruboxistaurin (32 mg/day) | -0.8 letters vs. -2.6 letters in placebo group (P = 0.012)[5] |
| Progression to Sight-Threatening DME | PKC-DMES (30 months) | Ruboxistaurin (32 mg/day) | Reduced progression compared to placebo (Hazard Ratio = 0.66, P = 0.02) |
| Moderate Visual Loss (MVL) | PKC-DRS (36-46 months) | Ruboxistaurin (32 mg/day) | Significantly reduced the risk of MVL (Hazard Ratio = 0.37, P = 0.012) |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Preclinical Model: Streptozotocin-Induced Diabetic Rat Retinal Vascular Leakage Assay
This protocol is based on the methodology described for the evaluation of this compound[2].
Protocol Details:
-
Induction of Diabetes: Male Long-Evans rats are administered a single intraperitoneal injection of streptozotocin (STZ) to induce diabetes. Blood glucose levels are monitored to confirm the diabetic state.
-
Treatment: A cohort of diabetic rats is treated with this compound administered orally, while a control group receives a vehicle.
-
Evans Blue Permeability Assay:
-
Evans blue dye, which binds to serum albumin, is injected intravenously.
-
After a circulation period, the animals are euthanized, and the circulatory system is perfused with a saline solution to remove the intravascular dye.
-
The retinas are dissected, and the extravasated Evans blue dye is extracted using formamide.
-
The amount of extracted dye is quantified by measuring its absorbance with a spectrophotometer, which correlates to the extent of vascular leakage.
-
Clinical Trial: PKC-DRS2 (Protein Kinase C-Diabetic Retinopathy Study 2)
The following outlines the methodology for the PKC-DRS2 clinical trial, which evaluated the efficacy of ruboxistaurin[2][5].
Study Design: A 36-month, multicenter, randomized, double-masked, placebo-controlled, parallel-group study.
Participant Population: 685 patients with moderately severe to very severe nonproliferative diabetic retinopathy (ETDRS levels 47A to 53E), best-corrected visual acuity score of ≥45 letters, and no prior panretinal photocoagulation in the study eye.
Intervention:
-
Treatment Group: Oral ruboxistaurin (32 mg/day).
-
Control Group: Placebo.
Primary Outcome Measure: Sustained moderate visual loss, defined as a decrease of ≥15 letters in the ETDRS visual acuity score that is sustained for at least 6 months.
Key Secondary Outcome Measures:
-
Mean change in visual acuity from baseline.
-
Progression of diabetic macular edema.
-
Requirement for focal/grid laser photocoagulation.
Assessments:
-
Ophthalmologic examinations were conducted at baseline and at 3-month intervals.
-
Stereoscopic seven-field fundus photographs were taken every 6 months to assess retinopathy and macular edema status by independent masked graders.
Summary and Conclusion
This compound has demonstrated potent preclinical activity as a PKC inhibitor, effectively reducing retinal vascular leakage in a diabetic rat model. Its inhibitory profile across multiple PKC isoforms suggests a broad-spectrum activity within this enzyme family.
Ruboxistaurin, a more specific PKCβ inhibitor, has undergone extensive clinical evaluation. The data from large-scale, long-term clinical trials (PKC-DRS2 and PKC-DMES) provide evidence for its efficacy in reducing the risk of vision loss and the progression of diabetic macular edema in patients with nonproliferative diabetic retinopathy.
While a direct head-to-head comparison is not possible due to the different stages of development, the available data suggest that both compounds are promising agents targeting the PKC pathway for the treatment of diabetic retinopathy. Further clinical investigation of this compound would be necessary to establish its clinical efficacy and safety profile relative to more established agents like ruboxistaurin. Researchers and drug developers should consider the differing isoform selectivity and the wealth of clinical data for ruboxistaurin when evaluating future research directions in this therapeutic area.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. PK/PD & Exposure-Response Modeling – Clinical Trials 101 [clinicaltrials101.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. The effect of ruboxistaurin on visual loss in patients with moderately severe to very severe nonproliferative diabetic retinopathy: initial results of the Protein Kinase C beta Inhibitor Diabetic Retinopathy Study (PKC-DRS) multicenter randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-04577806: A Comparative Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinase selectivity profile of PF-04577806, a potent and ATP-competitive inhibitor of Protein Kinase C (PKC) isoforms. The information is intended to assist researchers in evaluating its suitability for their studies and to provide a framework for comparison with other kinase inhibitors.
Executive Summary
This compound demonstrates high potency against several novel and conventional PKC isoforms. While comprehensive data from a broad kinase panel screening is not publicly available, existing information indicates a degree of selectivity. This guide presents the known inhibitory activities of this compound, details the experimental methodologies for assessing its activity, and visualizes its role in the context of the PKCθ signaling pathway in T-cells.
Data Presentation: Kinase Inhibition Profile of this compound
The following table summarizes the known half-maximal inhibitory concentrations (IC50) of this compound against its primary targets. For comparative purposes, its limited activity against another kinase, PAK4, is also included.
| Kinase Target | IC50 (nM) | Kinase Family | Notes |
| PKCα | 2.4 | Conventional PKC | High potency against a conventional PKC isoform. |
| PKCβI | 8.1 | Conventional PKC | Potent inhibition of a conventional PKC isoform. |
| PKCβII | 6.9 | Conventional PKC | Potent inhibition of a conventional PKC isoform. |
| PKCγ | 45.9 | Conventional PKC | Moderate potency against a conventional PKC isoform. |
| PKCθ | 29.5 | Novel PKC | Potent inhibition of a novel PKC isoform crucial in T-cell signaling. |
| PAK4 | >10,000 | Ste20-like Kinase | This compound did not inhibit PAK4 at a concentration of 1 µM[1]. |
Experimental Protocols
The determination of kinase inhibition profiles, such as the data presented above, is typically achieved through in vitro kinase assays. A common and sensitive method is the radioactive filter-binding assay.
Protocol: In Vitro Radioactive Kinase Assay
This protocol outlines the general steps for determining the inhibitory activity of a compound like this compound against a specific kinase.
-
Reaction Mix Preparation : A master mix is prepared containing the kinase buffer (typically including HEPES, MgCl2, and DTT), the peptide or protein substrate specific to the kinase of interest, and the kinase itself.
-
Inhibitor Addition : The test compound (e.g., this compound) is serially diluted to various concentrations and added to the reaction mix. A control reaction with no inhibitor (vehicle control, e.g., DMSO) is also prepared.
-
Initiation of Reaction : The kinase reaction is initiated by the addition of radiolabeled ATP, typically [γ-³²P]ATP, at a concentration near the Km for ATP of the specific kinase.
-
Incubation : The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a specific period, allowing the kinase to phosphorylate its substrate.
-
Termination of Reaction : The reaction is stopped, often by the addition of a strong acid like phosphoric acid or by spotting the reaction mixture onto a phosphocellulose filter paper.
-
Washing : The filter papers are washed multiple times to remove unincorporated [γ-³²P]ATP, leaving only the radiolabeled, phosphorylated substrate bound to the paper.
-
Quantification : The amount of radioactivity on the filter papers is measured using a scintillation counter.
-
Data Analysis : The radioactivity counts are converted to percent inhibition relative to the control reaction. The IC50 value, the concentration of the inhibitor that reduces kinase activity by 50%, is then determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Experimental Workflow: Kinase Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor.
Workflow for determining kinase inhibitor selectivity.
Signaling Pathway: PKCθ in T-Cell Activation
This compound is a known inhibitor of PKCθ, a critical kinase in the T-cell activation pathway. The diagram below outlines the central role of PKCθ in transducing signals from the T-cell receptor (TCR) and CD28 co-receptor.
Simplified PKCθ signaling pathway in T-cell activation.
Conclusion
This compound is a potent inhibitor of several PKC isoforms, with particularly high affinity for PKCα, PKCβI, and PKCβII. Its activity against PKCθ makes it a valuable tool for studying T-cell signaling. While the available data suggests a degree of selectivity, as evidenced by its lack of activity against PAK4 at 1 µM, a comprehensive understanding of its off-target effects is limited by the absence of a publicly available broad kinase panel screening. Researchers should exercise caution and consider validating its selectivity in their specific experimental systems. The provided experimental protocol serves as a general guideline for such validation studies. The visualization of the PKCθ signaling pathway highlights the critical juncture at which this compound exerts its inhibitory effect, leading to the modulation of downstream cellular responses.
References
Validating PF-04577806 Target Engagement in a Cellular Context: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor engages its intended target within a cellular environment is a pivotal step in the validation process. This guide provides a comprehensive framework for validating the cellular target engagement of PF-04577806, a novel Protein Kinase C (PKC) inhibitor. We present a comparative analysis with other well-characterized PKC inhibitors, supported by experimental data and detailed protocols for key validation assays.
This compound is a potent, ATP-competitive inhibitor of PKC, a family of serine/threonine kinases that are critical regulators of numerous cellular processes. Dysregulation of PKC signaling is implicated in various diseases, making it an attractive therapeutic target.[1] This guide will explore robust methods to confirm that this compound effectively engages PKC in intact cells, a crucial step for its preclinical development.
Comparative Analysis of PKC Inhibitors
A critical aspect of validating a novel inhibitor is to benchmark its performance against existing compounds. The following table summarizes the cellular potency of this compound in comparison to other known PKC inhibitors.
| Compound | Target(s) | Cellular Assay | Cell Line | IC50 |
| This compound | PKC | p-ERK1/2 Inhibition (ELISA) | Not Specified | 1.4 µM[2] |
| Enzastaurin (LY317615) | PKCβ selective | Cell Proliferation | SCCHN cell lines | ~2.5 µM[3] |
| Sotrastaurin (AEB071) | Pan-PKC (potent against PKCθ, β, α, η, δ, ε) | T-cell proliferation | Human PBMCs | 90 nM (45 ng/ml)[4][5] |
| Go 6983 | Broad spectrum PKC (α, β, γ, δ) | Inhibition of EMT markers | Osteosarcoma cell line (DAN) | Not specified[6] |
Key Methodologies for Target Engagement Validation
Several robust methods can be employed to validate the cellular target engagement of this compound. These assays provide orthogonal evidence of target binding and downstream functional consequences.
Western Blotting for Downstream Signaling
Principle: Western blotting is a widely used technique to assess the phosphorylation status of downstream substrates of a target kinase. Inhibition of the target kinase by a compound like this compound should lead to a dose-dependent decrease in the phosphorylation of its known substrates. For PKC, a key downstream signaling pathway involves the activation of ERK1/2 (MAPK). Therefore, monitoring the levels of phosphorylated ERK1/2 (p-ERK1/2) serves as a reliable readout of PKC inhibition in cells.
Experimental Protocol:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., HEK293, HeLa, or a cancer cell line with active PKC signaling) in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Inhibitor Treatment: Pre-treat the cells with a dose range of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or a vehicle control (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with a PKC activator, such as Phorbol 12-myristate 13-acetate (PMA), for 15-30 minutes to induce PKC-mediated signaling.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful method to directly assess the binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target, the protein becomes more resistant to heat-induced denaturation.
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells in a suitable medium and treat them with this compound or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein (PKC) remaining in the soluble fraction by Western blotting or ELISA. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
NanoBRET™ Target Engagement Assay
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that quantitatively measures compound binding to a target protein in living cells. It relies on energy transfer from a NanoLuc® luciferase-tagged target protein (PKC-NanoLuc®) to a cell-permeable fluorescent tracer that binds to the same protein. A test compound like this compound that competes with the tracer for binding to the target will disrupt the BRET signal in a dose-dependent manner.
Experimental Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a plasmid encoding a PKC-NanoLuc® fusion protein.
-
Cell Plating: Plate the transfected cells in a white, 96- or 384-well assay plate.
-
Compound and Tracer Addition: Add a range of concentrations of this compound followed by the addition of the NanoBRET™ tracer at a predetermined concentration.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.
-
Signal Detection: Measure the luminescence at two wavelengths (donor and acceptor) using a luminometer capable of filtered luminescence measurements.
-
Data Analysis: Calculate the BRET ratio and plot it against the concentration of this compound to determine the IC50 value, which reflects the compound's affinity for the target in living cells.
Visualizing the Pathways and Workflows
To aid in the understanding of the experimental approaches and the underlying biological context, the following diagrams have been generated.
Caption: Simplified PKC signaling pathway and the inhibitory action of this compound.
Caption: General workflow for Western blot analysis of target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
References
- 1. Discovery of a novel class of targeted kinase inhibitors that blocks protein kinase C signaling and ameliorates retinal vascular leakage in a diabetic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Protein Kinase C δ Attenuates Blood-Retinal Barrier Breakdown in Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase C inhibition and diabetic retinopathy: a shot in the dark at translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of protein kinase C delta (PKC-δ) inhibition on the transcriptome of normal and systemic sclerosis human dermal fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PKCβ Inhibitors: PF-04577806 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PF-04577806 with two alternative Protein Kinase C beta (PKCβ) inhibitors, Ruboxistaurin (LY333531) and Enzastaurin (LY317615). The information presented herein is intended to assist researchers in making informed decisions regarding the selection of the most suitable compound for their specific experimental needs. This comparison includes quantitative data on inhibitory activity, detailed experimental protocols for assessing PKCβ inhibition, and visualizations of the relevant signaling pathway and experimental workflow.
Comparative Inhibitory Activity
The inhibitory activities of this compound, Ruboxistaurin, and Enzastaurin against various Protein Kinase C (PKC) isoforms are summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate greater potency.
| Compound | PKCα (IC50, nM) | PKCβI (IC50, nM) | PKCβII (IC50, nM) | PKCγ (IC50, nM) | PKCε (IC50, nM) | PKCθ (IC50, nM) |
| This compound | 2.4 | 8.1 | 6.9 | 45.9 | - | 29.5 |
| Ruboxistaurin (LY333531) | 360 | 4.7 | 5.9 | 300 | 600 | - |
| Enzastaurin (LY317615) | 39 | - | 6 | 83 | 110 | - |
Signaling Pathway and Mechanism of Action
Protein Kinase C beta (PKCβ) is a serine/threonine kinase that plays a crucial role in various cellular signaling pathways. It is activated by diacylglycerol (DAG) and calcium ions. Once activated, PKCβ phosphorylates a wide range of downstream target proteins, thereby regulating cellular processes such as cell proliferation, differentiation, and apoptosis.[1][2] The inhibitors discussed in this guide, this compound, Ruboxistaurin, and Enzastaurin, are ATP-competitive inhibitors, meaning they bind to the ATP-binding site of the PKCβ enzyme, preventing the transfer of phosphate from ATP to its substrates.[3]
Caption: Simplified PKCβ signaling pathway and the point of inhibition.
Experimental Protocols
The following is a representative protocol for an in vitro enzymatic assay to determine the IC50 value of a PKCβ inhibitor. This protocol is based on methodologies described for Enzastaurin and can be adapted for other inhibitors.[4]
Objective: To determine the concentration of an inhibitor that causes 50% inhibition of PKCβII activity in a cell-free enzymatic assay.
Materials:
-
Recombinant human PKCβII enzyme
-
Myelin Basic Protein (MBP) substrate
-
[γ-³³P]ATP (radiolabeled ATP)
-
Assay buffer (e.g., 90 mM HEPES, pH 7.5, 5 mM MgCl₂, 100 µM CaCl₂, 0.1 mg/mL phosphatidylserine, 5 µg/mL diacylglycerol)
-
Test inhibitor (e.g., this compound, Ruboxistaurin, Enzastaurin) dissolved in DMSO
-
96-well filter plates
-
Scintillation counter
-
0.5% Phosphoric acid (H₃PO₄) for washing
-
Scintillation cocktail
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute the inhibitor solutions in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Prepare a reaction mixture containing the assay buffer, MBP substrate, and [γ-³³P]ATP.
-
Prepare the PKCβII enzyme solution in the assay buffer.
-
-
Kinase Reaction:
-
Add the diluted inhibitor solutions to the wells of a 96-well plate. Include control wells with DMSO only (no inhibitor) for 100% activity and wells without the enzyme for background control.
-
Initiate the kinase reaction by adding the PKCβII enzyme to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Stopping the Reaction and Detection:
-
Stop the reaction by adding 10% H₃PO₄.
-
Transfer the reaction mixture to a 96-well filter plate.
-
Wash the filter plate multiple times with 0.5% H₃PO₄ to remove unincorporated [γ-³³P]ATP.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background radioactivity (wells without enzyme) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO only).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: General workflow for determining the IC50 of a PKCβ inhibitor.
Conclusion
This guide provides a comparative overview of this compound and its alternatives, Ruboxistaurin and Enzastaurin, as inhibitors of PKCβ. The choice of inhibitor will depend on the specific requirements of the research, including the desired selectivity profile and the experimental system being used. The provided data and protocols offer a foundation for researchers to design and execute experiments to further investigate the roles of PKCβ in their areas of interest.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor PF-04577806, focusing on its cross-reactivity with related kinases. The information presented is intended to assist researchers in evaluating its suitability for their studies and to provide essential data for drug development professionals.
Introduction
This compound is a potent, ATP-competitive inhibitor of Protein Kinase C (PKC) isoforms. Understanding its selectivity profile is crucial for interpreting experimental results and predicting potential off-target effects. This guide summarizes the available quantitative data on its inhibitory activity against a panel of kinases, details the experimental protocols for kinase activity assessment, and illustrates the relevant signaling pathways.
Data Presentation: Kinase Selectivity Profile of this compound
The inhibitory activity of this compound has been primarily characterized against various isoforms of Protein Kinase C. The half-maximal inhibitory concentrations (IC50) determined from in vitro kinase assays are presented in the table below.
| Kinase Target | IC50 (nM) | Kinase Family |
| PKCα | 2.4 | AGC |
| PKCβI | 8.1 | AGC |
| PKCβII | 6.9 | AGC |
| PKCγ | 45.9 | AGC |
| PKCθ | 29.5 | AGC |
Data sourced from publicly available information.
Note: A comprehensive screen of this compound against a broader panel of kinases from different families is not publicly available at this time. The data presented here is focused on the primary target family, the Protein Kinase C (PKC) family, which belongs to the AGC group of kinases.
Experimental Protocols
The following is a representative protocol for an in vitro kinase assay to determine the IC50 values of inhibitors against PKC isoforms. This protocol is based on established methodologies for radiometric kinase assays.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against specific PKC isoforms.
Materials:
-
Recombinant human PKC isoforms (e.g., PKCα, PKCβI, PKCβII, PKCγ, PKCθ)
-
This compound
-
Myelin Basic Protein (MBP) as a substrate
-
Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA
-
[γ-³²P]ATP
-
Phorbol 12-myristate 13-acetate (PMA) and Phosphatidylserine (PS) as co-activators
-
10% Trichloroacetic acid (TCA)
-
Scintillation counter and vials
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Kinase Reaction Mixture: For each reaction, prepare a master mix containing the assay buffer, the specific PKC isoform, MBP substrate, and the co-activators PMA and PS.
-
Inhibitor Addition: Add the serially diluted this compound or DMSO (for control) to the kinase reaction mixture.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding 10% TCA.
-
Substrate Capture: Spot the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the MBP substrate using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Mandatory Visualization
Protein Kinase C (PKC) Signaling Pathway
The following diagram illustrates a simplified overview of the canonical Protein Kinase C (PKC) signaling pathway. Activation of G-protein coupled receptors (GPCRs) or Receptor Tyrosine Kinases (RTKs) leads to the activation of Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG directly activates conventional and novel PKC isoforms at the plasma membrane, while IP3 stimulates the release of intracellular calcium, which co-activates conventional PKCs. Once active, PKC phosphorylates a wide range of downstream substrates, leading to various cellular responses.
Caption: Simplified Protein Kinase C (PKC) signaling pathway.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps in the experimental workflow for determining the IC50 value of a kinase inhibitor.
Caption: Experimental workflow for IC50 determination.
A Comparative Guide to Pan-PKC Inhibitors: PF-04577806 vs. Go 6983
For researchers in drug discovery and cell signaling, selecting the appropriate tool compound is critical for elucidating the roles of specific enzymes in biological processes. Protein Kinase C (PKC) isoforms represent a family of key signaling molecules involved in a myriad of cellular functions, making them attractive therapeutic targets. This guide provides a comparative overview of two commonly used pan-PKC inhibitors, PF-04577806 and Go 6983, to aid in the selection of the most suitable inhibitor for your research needs.
Biochemical Potency and Selectivity
Both this compound and Go 6983 are potent, ATP-competitive inhibitors of multiple PKC isoforms. The following table summarizes their reported half-maximal inhibitory concentrations (IC50) against a panel of PKC isoforms.
| Target | This compound IC50 (nM) | Go 6983 IC50 (nM) |
| PKCα | 2.4[1] | 7[2][3][4] |
| PKCβI | 8.1[1] | 7[2][3][4] |
| PKCβII | 6.9[1] | N/A |
| PKCγ | 45.9[1] | 6[2][3][4] |
| PKCδ | N/A | 10[2][3][4] |
| PKCε | N/A | N/A |
| PKCζ | N/A | 60[2][3][4] |
| PKCθ | 29.5[1] | N/A |
| PKCμ (PKD1) | N/A | 20,000 |
Note: IC50 values can vary depending on the assay conditions, such as ATP concentration. The data presented here is for comparative purposes.
Mechanism of Action
Both this compound and Go 6983 function as ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase domain of PKC, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the IC50 value of a test compound against a specific PKC isoform using a radiometric assay.
Materials:
-
Recombinant human PKC isoform
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation
-
Test compound (this compound or Go 6983) dissolved in DMSO
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant PKC enzyme, substrate peptide, and lipid activators (PS/DAG).
-
Add serial dilutions of the test compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay: Western Blot for PKC Substrate Phosphorylation
This protocol outlines a method to assess the ability of a PKC inhibitor to block the phosphorylation of a downstream substrate, such as Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS), in a cellular context.
Materials:
-
Cell line expressing the target PKC isoform(s) (e.g., HEK293, HeLa)
-
Cell culture medium and supplements
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Test compound (this compound or Go 6983)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibody against phospho-MARCKS (e.g., pSer152/156)
-
Primary antibody against total MARCKS (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or DMSO for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a PKC activator like PMA for a short duration (e.g., 15-30 minutes) to induce PKC substrate phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MARCKS overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total MARCKS to ensure equal protein loading.
-
Quantify the band intensities to determine the effect of the inhibitor on MARCKS phosphorylation.
Signaling Pathway and Experimental Workflow Diagrams
Protein Kinase C (PKC) Signaling Pathway
Experimental Workflow for PKC Inhibitor Validation
Summary and Recommendations
Both this compound and Go 6983 are effective pan-PKC inhibitors with distinct inhibitory profiles.
-
This compound demonstrates high potency against the classical PKC isoforms (α, βI, βII) and the novel isoform PKCθ.[1] Its selectivity against a broader range of kinases is not as extensively documented in publicly available sources, which should be a consideration for studies where off-target effects are a major concern.
-
Go 6983 offers a broader characterization against a wider range of PKC isoforms, including classical, novel, and atypical isoforms.[2][3][4] It is a well-established tool compound with a large body of literature supporting its use.
The choice between this compound and Go 6983 will depend on the specific research question and the PKC isoforms of interest. For studies focused on classical and θ isoforms where high potency is desired, this compound may be a suitable choice. For broader inhibition of PKC isoforms and where a well-characterized inhibitor is preferred, Go 6983 is a reliable option. As with any kinase inhibitor, it is crucial to perform appropriate control experiments to validate the on-target effects and consider potential off-target activities.
References
A Head-to-Head Comparison of Novel PKC Inhibitors: Sotrastaurin vs. Enzastaurin
A detailed analysis for researchers and drug development professionals of two prominent Protein Kinase C inhibitors, comparing their mechanisms, potency, selectivity, and preclinical efficacy.
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical regulators of a wide array of cellular signaling pathways. Their dysregulation has been implicated in numerous diseases, most notably cancer and immunological disorders. This has driven the development of specific inhibitors to modulate their activity. This guide provides a head-to-head comparison of two significant PKC inhibitors: Sotrastaurin (AEB071), a potent pan-PKC inhibitor, and Enzastaurin (LY317615), which shows selectivity for the PKCβ isoform.
Mechanism of Action and Isoform Selectivity
Sotrastaurin is a broad-spectrum, or pan-PKC, inhibitor that strongly targets both classical and novel PKC isoforms.[1][2][3][4] It demonstrates potent, ATP-competitive inhibition with Ki (inhibition constant) values in the subnanomolar to low nanomolar range for PKCθ, PKCβ, PKCα, PKCη, PKCδ, and PKCε.[1] Its mechanism involves blocking early T-cell activation through a calcineurin-independent pathway, which has made it a candidate for immunosuppressive therapies.[5][6]
Enzastaurin, in contrast, is an acyclic bisindolylmaleimide that acts as an ATP-competitive inhibitor with marked selectivity for PKCβ.[7][8][9] Its IC50 (half-maximal inhibitory concentration) for PKCβ is 6 nM, and it exhibits 6- to 20-fold lower potency against other isoforms like PKCα, PKCγ, and PKCε.[7] Enzastaurin is designed to suppress tumor growth by inhibiting cell proliferation, inducing apoptosis, and blocking tumor-induced angiogenesis.[10][11]
Comparative Data on Potency and Efficacy
The following table summarizes the key quantitative data for Sotrastaurin and Enzastaurin, highlighting their distinct profiles.
| Parameter | Sotrastaurin (AEB071) | Enzastaurin (LY317615) |
| Target Profile | Pan-PKC Inhibitor | PKCβ Selective Inhibitor |
| Ki (Inhibition Constant) | PKCθ: 0.22 nMPKCβ: 0.64 nMPKCα: 0.95 nMPKCη: 1.8 nMPKCδ: 2.1 nMPKCε: 3.2 nM[1] | Not widely reported |
| IC50 (Cell-free assay) | Not widely reported | PKCβ: 6 nMPKCα: 39 nMPKCγ: 83 nMPKCε: 110 nM[7][9] |
| In Vitro Efficacy | Inhibits T-cell proliferation and activation at low nM concentrations.[12][13] Induces G1 arrest and/or cell death in CD79 mutant DLBCL cells at 5 μM.[12] | Inhibits growth of multiple myeloma cell lines with IC50 from 0.6-1.6 μM.[7] Inhibits viability of transitional cell carcinoma lines at low μM concentrations.[14] |
| In Vivo Efficacy | 80 mg/kg dose significantly inhibits tumor growth in a TMD8 xenograft model.[12] Doses of 10 and 30 mg/kg prolong heart allograft survival in rats.[12] | Reduces tumor growth in SQ-20B and CAL27 head and neck cancer xenograft models.[15] |
| Key Signaling Pathways | Inhibits NF-κB and NFAT pathways in T-cells.[13][16] | Suppresses signaling through the PKC-β and PI3K/AKT pathways.[10][11] |
Visualizing the Landscape
To better understand the context of these inhibitors, the following diagrams illustrate the general PKC signaling pathway and a typical experimental workflow for inhibitor evaluation.
Caption: General Protein Kinase C (PKC) signaling cascade.
Caption: Experimental workflow for evaluating novel PKC inhibitors.
Detailed Experimental Protocols
The data presented in this guide are derived from standard preclinical assays. Below are detailed methodologies for key experiments cited.
In Vitro Kinase Inhibition Assay (Scintillation Proximity Assay)
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of purified PKC isoforms.
-
Objective: To calculate the Ki or IC50 value of an inhibitor against specific PKC isoforms.
-
Materials:
-
Purified recombinant human PKC isozymes (e.g., PKCα, PKCβ, PKCθ).
-
Lipid vesicles (phosphatidylserine, diacylglycerol, phosphatidylcholine).
-
Peptide substrate (e.g., Ac-MBP(4-14)).
-
[γ-³³P]ATP.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.4), 10 mM Mg(NO₃)₂, 0.2 mM CaCl₂, 0.1% BSA.
-
Stop Solution: 10% H₃PO₄.
-
Scintillation Proximity Assay (SPA) beads.
-
96-well filter plates.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, lipid vesicles, peptide substrate, and the specific PKC isozyme (25-400 ng/mL).[12]
-
Add serial dilutions of the test inhibitor (e.g., Sotrastaurin, Enzastaurin) or vehicle control (DMSO) to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding [γ-³³P]ATP (final concentration ~10 μM).
-
Incubate the plate for 60 minutes at room temperature.[12]
-
Stop the reaction by adding 10% H₃PO₄.
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the plate multiple times with 0.5% H₃PO₄ to remove unincorporated [γ-³³P]ATP.
-
Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. IC50 values are determined by fitting the dose-response data to a three- or four-parameter logistic equation.
-
Cell Viability / Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Objective: To determine the effect of PKC inhibitors on the growth and viability of cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., DLBCL, multiple myeloma, TCC lines).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
PKC inhibitor stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PKC inhibitor (e.g., 0.1 to 10 μM) or vehicle control.[7]
-
Incubate for a specified period (e.g., 48 to 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
-
In Vivo Tumor Xenograft Study
This protocol evaluates the antitumor efficacy of a PKC inhibitor in an animal model.
-
Objective: To assess the ability of an inhibitor to suppress tumor growth in vivo.
-
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice).
-
Human tumor cells for implantation (e.g., TMD8 for DLBCL).
-
PKC inhibitor formulated for oral administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject a suspension of human tumor cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the PKC inhibitor (e.g., Sotrastaurin at 80 mg/kg) or vehicle control orally, once or twice daily.[12]
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length × Width²)/2.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study (due to tumor size limits or a pre-defined endpoint), euthanize the animals and excise the tumors for further analysis (e.g., Western blot for pharmacodynamic markers).
-
Data Analysis: Compare the tumor growth curves between the treated and control groups. Calculate the tumor growth inhibition (TGI) percentage to quantify the efficacy of the treatment. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the observed effects.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sotrastaurin | C25H22N6O2 | CID 10296883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Sotrastaurin, a novel small molecule inhibiting protein-kinase C: randomized phase II study in renal transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The protein kinase C inhibitor sotrastaurin allows regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Enzastaurin - Wikipedia [en.wikipedia.org]
- 9. agscientific.com [agscientific.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. selleckchem.com [selleckchem.com]
- 13. The potent protein kinase C-selective inhibitor AEB071 (sotrastaurin) represents a new class of immunosuppressive agents affecting early T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Efficacy of the Multi-Kinase Inhibitor Enzastaurin is Dependent on Cellular Signaling Context - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of PF-04577806: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step operational plan for the safe disposal of PF-04577806, a potent and selective ATP-competitive protein kinase C (PKC) inhibitor.
Given the absence of a specific Safety Data Sheet (SDS) from the manufacturer detailing disposal procedures for this compound, this document outlines a conservative approach based on general best practices for the disposal of similar chemical compounds, such as other protein kinase inhibitors and nitrogen-containing heterocyclic molecules. It is imperative to handle this compound with care and to consult with your institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal service to ensure full compliance with all local, state, and federal regulations.
I. Hazard Assessment and Classification
Key Considerations:
-
Biological Activity: As a potent inhibitor of a key signaling pathway, this compound should be considered biologically active waste.
-
Chemical Structure: The molecule contains nitrogen-based heterocyclic rings, which can have environmental implications if not disposed of correctly.
-
Physical Form: Whether in solid (powder) or solution form, appropriate containment is necessary to prevent dispersal.
Based on these considerations, this compound waste should be classified as hazardous chemical waste.
II. Personal Protective Equipment (PPE)
When handling this compound for disposal, all personnel must wear appropriate personal protective equipment (PPE) to minimize the risk of exposure.
| PPE Component | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities of the solid form or if there is a risk of aerosolization. Consult your institution's EHS for specific guidance. |
III. Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe and compliant disposal.
-
Solid Waste:
-
Collect unused or expired this compound powder, contaminated lab materials (e.g., weigh boats, contaminated gloves, bench paper) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with non-hazardous waste.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, shatter-resistant, and leak-proof hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your EHS department. Different solvent mixtures may require different disposal routes.
-
Ensure the pH of the waste solution is neutral (6-8) before collection, unless otherwise instructed.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
-
IV. Containerization and Labeling
All waste containers must be in good condition and compatible with the chemical waste.
-
Container Requirements:
-
Use containers provided or approved by your institution's EHS department.
-
Ensure containers have a secure, tight-fitting lid to prevent spills and evaporation.
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound".
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date of waste accumulation.
-
Attach any other specific hazard warnings as required by your institution.
-
V. Storage of Waste
Designated and properly managed satellite accumulation areas (SAAs) are essential for the safe temporary storage of hazardous waste in the laboratory.
-
Location: Store waste containers in a designated and secure secondary containment bin within the laboratory.
-
Segregation: Keep waste containers segregated from incompatible materials.
-
Inspection: Regularly inspect waste containers for any signs of leakage or deterioration.
VI. Disposal Procedure Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
VII. Experimental Protocols
As this document focuses on disposal, detailed experimental protocols for the use of this compound are beyond its scope. However, it is critical that all experimental procedures involving this compound include a clear plan for the collection and disposal of all resulting waste streams, consistent with the guidelines presented here.
VIII. Conclusion
The responsible management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. While a specific SDS for this compound is not available, by treating it as a hazardous chemical and following the conservative procedures outlined in this guide, researchers can handle its disposal safely and in compliance with general laboratory safety standards. Always prioritize consultation with your institution's EHS department and certified waste disposal professionals for guidance tailored to your specific circumstances and location.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
